molecular formula C13H22N2O3 B1374804 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid CAS No. 1260843-94-4

1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid

Cat. No.: B1374804
CAS No.: 1260843-94-4
M. Wt: 254.33 g/mol
InChI Key: UALMQZFSSLRDAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid (CAS 1260843-94-4) is a chemical compound with the molecular formula C13H22N2O3 and a molecular weight of 254.33 g/mol . It is a bipiperidine derivative characterized by a carboxylic acid functional group at the 4-position of one piperidine ring and an acetyl group on the adjacent nitrogen atom . As a specialized building block, this compound is of significant interest in medicinal chemistry and drug discovery research, particularly in the synthesis and structure-activity relationship (SAR) study of more complex molecules . Researchers utilize it as a key intermediate for constructing novel compounds, potentially for pharmaceutical applications. The compound requires specific handling and storage; it should be kept sealed in a dry environment at 2-8°C to maintain stability . Please note that this product is intended For Research Use Only. It is strictly for laboratory applications and is not certified for human or veterinary diagnostic or therapeutic use. Handling and Safety: This reagent is classified with the signal word "Warning" according to GHS standards. Key hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the Safety Data Sheet (SDS) and adhere to all recommended safety precautions, including the use of appropriate personal protective equipment (PPE). The product is available for purchase from various chemical suppliers in quantities ranging from 100mg to 1g and larger bulk orders .

Properties

IUPAC Name

1-(1-acetylpiperidin-4-yl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-10(16)14-8-4-12(5-9-14)15-6-2-11(3-7-15)13(17)18/h11-12H,2-9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UALMQZFSSLRDAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)N2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80744152
Record name 1'-Acetyl[1,4'-bipiperidine]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260843-94-4
Record name 1'-Acetyl[1,4'-bipiperidine]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid: A Key Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid, a pivotal building block for researchers, medicinal chemists, and professionals in drug development. This document emphasizes the practical application of this bifunctional synthetic intermediate, grounding its utility in established chemical principles and synthetic methodologies.

Introduction: Strategic Importance in Medicinal Chemistry

1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid (CAS No. 1260843-94-4) has emerged as a significant scaffold in the synthesis of complex biologically active molecules.[1] Its structure, which features two piperidine rings, offers a unique three-dimensional architecture that is highly sought after in the design of novel therapeutics. The presence of both a carboxylic acid and a tertiary amine within the bipiperidine framework allows for versatile chemical modifications, making it an ideal starting point for the construction of diverse chemical libraries for high-throughput screening. Piperidine-based compounds are frequently explored for their ability to modulate a wide range of biological targets.[1]

Physicochemical Properties and Handling

A clear understanding of the physicochemical properties of 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid is essential for its effective use in synthesis and drug development.

PropertyValueSource
CAS Number 1260843-94-4BLDpharm
Molecular Formula C13H22N2O3BLDpharm
Molecular Weight 254.33 g/mol BLDpharm, CymitQuimica[2]
Purity Typically ≥95.0%CymitQuimica[2]
Storage Sealed in dry, 2-8°C, requires cold-chain transportationBLDpharm

Solubility Profile (Predicted): Based on its structure, 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid is expected to exhibit limited solubility in non-polar organic solvents. Its polar nature, imparted by the carboxylic acid and amide functionalities, suggests some solubility in polar protic solvents like methanol and ethanol, and it is likely soluble in aqueous basic solutions through the deprotonation of the carboxylic acid.

Acidity (Predicted): The carboxylic acid moiety is the primary acidic functional group, with an expected pKa in the range of 4-5, typical for aliphatic carboxylic acids.

Synthesis and Manufacturing

The synthesis of 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The most probable synthetic route involves the coupling of two key piperidine-containing precursors.

A likely two-step synthesis protocol can be inferred from related procedures.[1] The first step involves the acetylation of isonipecotic acid (piperidine-4-carboxylic acid) to form 1-acetylpiperidine-4-carboxylic acid.[1] The second step would then involve the coupling of this intermediate with a second piperidine ring.

Experimental Protocol: Synthesis of the Precursor, 1-Acetylpiperidine-4-carboxylic acid

Causality behind Experimental Choices: The use of acetic anhydride provides an efficient and readily available acetylating agent. Dichloromethane (DCM) is chosen as the solvent due to its inert nature and its ability to dissolve the starting material. The reaction is typically carried out at ambient temperature to avoid potential side reactions. Recrystallization from ethanol is an effective method for purifying the final product, removing unreacted starting materials and byproducts.

Step-by-Step Methodology:

  • Reaction Setup: In a well-ventilated fume hood, dissolve isonipecotic acid in dichloromethane (DCM).

  • Acetylation: To the solution, add acetic anhydride. The reaction mixture is stirred at ambient temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by recrystallization from ethanol to yield 1-acetylpiperidine-4-carboxylic acid as a solid.[1]

Diagram of the Synthetic Workflow:

G cluster_synthesis Synthesis of 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid Isonipecotic_acid Isonipecotic Acid Coupling Coupling Reaction Isonipecotic_acid->Coupling Acetylation Acetic_anhydride Acetic Anhydride Intermediate 1-Acetylpiperidine-4-carboxylic acid Target_molecule 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid Intermediate->Target_molecule Amide Bond Formation Piperidine_derivative Piperidine Derivative Piperidine_derivative->Target_molecule Coupling->Intermediate

Caption: Synthetic pathway to 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid.

Spectroscopic and Analytical Characterization

While specific spectral data for 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid is not widely published, a combination of standard analytical techniques would be employed for its characterization. Purity is typically confirmed to be greater than 95% by High-Performance Liquid Chromatography (HPLC).[1]

Expected Spectroscopic Features:

  • ¹H NMR: The spectrum would show characteristic signals for the acetyl methyl group (a singlet around 2 ppm), as well as complex multiplets for the methylene protons of the two piperidine rings. The proton on the carbon bearing the carboxylic acid would appear as a multiplet.

  • ¹³C NMR: The spectrum would display signals for the carbonyl carbons of the acetyl group and the carboxylic acid, in addition to the carbons of the two piperidine rings.

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the molecule would be observed, confirming its molecular formula.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid and the amide, and the C-N stretching vibrations.

For comparison, the well-characterized precursor, 1-Acetylpiperidine-4-carboxylic acid , exhibits the following properties:

PropertyValueSource
CAS Number 25503-90-6PubChem[3], Sigma-Aldrich
Molecular Formula C8H13NO3PubChem[3], Sigma-Aldrich
Molecular Weight 171.19 g/mol PubChem[3], Sigma-Aldrich
Melting Point 180-184 °CSigma-Aldrich, Thermo Fisher Scientific[4]
Appearance SolidSigma-Aldrich

Reactivity and Applications in Drug Discovery

The chemical reactivity of 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid is centered around its carboxylic acid and tertiary amine functionalities. The carboxylic acid can be readily converted to amides, esters, and other derivatives, allowing for the introduction of a wide range of substituents. This versatility makes it a valuable intermediate in the synthesis of various therapeutic agents.[5]

Diagram of Key Reactions and Applications:

G cluster_reactivity Reactivity and Applications Molecule 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid Amide_Coupling Amide Coupling Molecule->Amide_Coupling Esterification Esterification Molecule->Esterification Drug_Scaffolds Diverse Drug Scaffolds Amide_Coupling->Drug_Scaffolds Esterification->Drug_Scaffolds Neurological_Disorders Neurological Disorders Drug_Scaffolds->Neurological_Disorders Analgesics Analgesics Drug_Scaffolds->Analgesics Anti_Inflammatory Anti-Inflammatory Agents Drug_Scaffolds->Anti_Inflammatory

Caption: Key reactions and therapeutic areas for derivatives.

Safety and Handling

As a research chemical, 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid should be handled with appropriate safety precautions in a laboratory setting.

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

  • Dust mask type N95 (US)

  • Eyeshields

  • Faceshields

  • Gloves

Conclusion

1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid is a valuable and versatile building block in medicinal chemistry. Its bifunctional nature and rigid, three-dimensional structure provide a robust platform for the synthesis of novel compounds with potential therapeutic applications. While detailed experimental data for the compound itself is limited in the public domain, its synthesis from well-characterized precursors is straightforward. This guide provides the necessary foundational knowledge for researchers to effectively utilize this compound in their drug discovery and development programs.

References

  • PubChem. (n.d.). 1-Acetylpiperidine-4-carboxylic acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document details its chemical identity, including its CAS number, molecular formula, and structure. A proposed synthesis pathway is outlined, drawing from established methodologies for similar piperidine-based scaffolds. Furthermore, this guide discusses the anticipated analytical characterization of the molecule and explores its potential applications, particularly in the development of therapeutics for central nervous system (CNS) disorders. The content is structured to provide both foundational knowledge and actionable insights for researchers actively engaged in the design and synthesis of novel pharmacologically active agents.

Introduction: The Significance of the Bipiperidine Scaffold

The piperidine ring is a ubiquitous and highly privileged scaffold in medicinal chemistry, found in a vast array of clinically approved drugs.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal structural motif for targeting a diverse range of biological receptors. The bipiperidine structure, featuring two interconnected piperidine rings, offers an expanded three-dimensional architecture, enabling more complex and specific interactions with biological targets. This structural elaboration is particularly relevant in the pursuit of novel therapeutics with enhanced potency and selectivity. This guide focuses on a specific derivative, 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid, and its potential as a valuable intermediate in drug discovery programs.

Chemical Identity and Properties

Core Identification
  • Chemical Name: 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid

  • CAS Number: 1260843-94-4

  • Molecular Formula: C₁₃H₂₂N₂O₃

  • Molecular Weight: 254.33 g/mol

Structural Representation

Caption: 2D structure of 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid.

Physicochemical Properties (Predicted)
PropertyValueSource
XLogP30.8PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count3PubChem
Exact Mass254.163043 g/mol PubChem
Topological Polar Surface Area58.6 ŲPubChem

Synthesis and Manufacturing

Proposed Retrosynthetic Analysis

A logical approach to the synthesis of the target molecule involves the late-stage introduction of the acetyl group onto a bipiperidine carboxylic acid precursor. This strategy is advantageous as it allows for the early establishment of the core bipiperidine scaffold.

retrosynthesis target 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid precursor1 [1,4'-Bipiperidine]-4-carboxylic acid target->precursor1 Acetylation precursor2 4-Piperidone precursor1->precursor2 Reductive Amination precursor3 Piperidine-4-carboxylic acid precursor1->precursor3 synthesis_workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Acetylation a 4-Piperidone c Reductive Amination (e.g., NaBH(OAc)3) a->c b Piperidine-4-carboxylic acid b->c d [1,4'-Bipiperidine]-4-carboxylic acid c->d e [1,4'-Bipiperidine]-4-carboxylic acid g Acetylation e->g f Acetylating Agent (e.g., Acetyl Chloride) f->g h 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid g->h drug_discovery_logic start 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid step1 Amide Coupling with Diverse Amines start->step1 step2 Compound Library Generation step1->step2 step3 High-Throughput Screening step2->step3 step4 Identification of Hit Compounds step3->step4 step5 Lead Optimization step4->step5 goal Novel Therapeutic Candidates step5->goal

Sources

1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid, focusing on its core physicochemical properties, molecular weight determination, structural elucidation, and its role in modern drug discovery. As a key building block, a thorough understanding of this molecule's characteristics is paramount for its effective application in the synthesis of novel therapeutic agents.

Molecular Identity and Physicochemical Properties

1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid is a derivative of bipiperidine, characterized by an acetyl group on one piperidine ring and a carboxylic acid functional group on the other. This specific arrangement of functional groups makes it a valuable scaffold in medicinal chemistry. Its unambiguous identification is secured by its unique CAS number: 1260843-94-4.[1][2]

The molecular formula of this compound is C₁₃H₂₂N₂O₃, which directly informs its exact molecular weight.[1] The precise determination of this weight is critical for reaction stoichiometry, analytical characterization, and registration of new chemical entities.

Table 1: Core Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C₁₃H₂₂N₂O₃[1]
Molecular Weight 254.33 g/mol [1][2]
CAS Number 1260843-94-4[1][2]
Purity Typically ≥95%[2]
InChI Key UALMQZFSSLRDAE-UHFFFAOYSA-N[2]
SMILES O=C(C1CCN(C2CCN(C(C)=O)CC2)CC1)O[1]
Recommended Storage Sealed in a dry environment at 2-8°C[1]

Definitive Molecular Weight Determination: A Methodological Approach

The molecular weight of a compound is a fundamental property. While it can be calculated theoretically from the molecular formula, experimental verification is a cornerstone of chemical synthesis and analysis, ensuring the identity and purity of the substance.[3]

Theoretical Calculation

The molecular weight is calculated by summing the atomic weights of all constituent atoms in the molecular formula (C₁₃H₂₂N₂O₃):

  • (13 x 12.011) + (22 x 1.008) + (2 x 14.007) + (3 x 15.999) = 254.33 g/mol

Experimental Verification via Mass Spectrometry

Mass spectrometry (MS) is the definitive analytical technique for determining the molecular weight of a compound.[4][5] It measures the mass-to-charge ratio (m/z) of ionized molecules, providing highly accurate and sensitive results.[4][6] For a molecule like 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid, a soft ionization technique such as Electrospray Ionization (ESI) is typically employed to prevent fragmentation and observe the intact molecular ion.

The experimental workflow is a self-validating system, beginning with a pure sample and culminating in a mass spectrum that confirms the expected molecular weight.

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation A 1. Dissolve sample in a suitable solvent (e.g., Methanol/Water) B 2. Infuse into ESI source A->B C 3. Ionization (e.g., [M+H]⁺ formation) B->C D 4. Mass Analyzer separates ions by m/z ratio C->D E 5. Detection D->E F 6. Generate Mass Spectrum E->F G 7. Identify Molecular Ion Peak (e.g., m/z = 255.33 for [M+H]⁺) F->G H 8. Confirm Molecular Weight G->H

Caption: Workflow for Molecular Weight Confirmation by ESI-MS.

Experimental Protocol: Molecular Weight Verification by ESI-MS
  • Sample Preparation: Accurately weigh approximately 1 mg of 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid and dissolve it in 1 mL of a 50:50 mixture of methanol and water to create a 1 mg/mL stock solution. Further dilute to a final concentration of ~10 µg/mL.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source to positive ion mode to detect the protonated molecule, [M+H]⁺.

  • Infusion and Ionization: Infuse the diluted sample solution into the ESI source at a flow rate of 5-10 µL/min. The high voltage applied to the capillary will generate a fine spray of charged droplets.

  • Desolvation: As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase molecular ions, primarily [M+H]⁺.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., a Time-of-Flight or Quadrupole analyzer), which separates them based on their m/z ratio.

  • Detection and Spectrum Generation: The detector records the abundance of ions at each m/z value. The expected molecular ion peak for 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid in positive mode would be at an m/z of approximately 255.33, corresponding to the molecular weight of the neutral molecule (254.33) plus the mass of a proton.

Structural Elucidation and Quality Control

Beyond molecular weight, confirming the precise atomic arrangement is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic compounds.[7][8][9]

  • ¹H NMR Spectroscopy: Provides information on the number of different types of protons, their connectivity, and their chemical environment. The spectrum of this compound would show characteristic signals for the acetyl methyl group, the piperidine ring protons, and the acidic proton of the carboxylic acid.

  • ¹³C NMR Spectroscopy: Reveals the number of unique carbon atoms in the molecule, helping to confirm the carbon skeleton.[8] Distinct signals would be expected for the carbonyl carbons of the acetyl and carboxylic acid groups, as well as the various carbons of the two piperidine rings.

The combination of MS for molecular weight and NMR for structural connectivity provides an unambiguous characterization of 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid.

G cluster_techniques Analytical Techniques MW Molecular Weight (254.33 g/mol) Structure Chemical Structure (C₁₃H₂₂N₂O₃) Purity Purity (>95%) MS Mass Spectrometry MS->MW Confirms NMR NMR Spectroscopy NMR->Structure Elucidates HPLC HPLC HPLC->Purity Quantifies

Sources

An In-Depth Technical Guide to 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid is a synthetic heterocyclic compound featuring a bipiperidine framework. While specific literature detailing its definitive mechanism of action is nascent, its structural motifs are prevalent in a multitude of pharmacologically active agents. This technical guide provides a comprehensive analysis of its potential mechanisms of action by examining the established biological activities of closely related analogs. By dissecting the roles of the piperidine and acetyl moieties in analogous compounds, we can infer the potential therapeutic targets and pathways for 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid. This document serves as a foundational resource for researchers aiming to leverage this scaffold in the development of novel therapeutics, offering insights into its potential applications in oncology, infectious diseases, and metabolic disorders.

Molecular Profile and Physicochemical Properties

1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid is classified as a tertiary amine, amide, and a derivative of a 6-membered heterocycle.[1] Its structure is characterized by two interconnected piperidine rings, one of which is N-acetylated, and a carboxylic acid group appended to the other.

PropertyValueSource
CAS Number 1260843-94-4[1]
Molecular Weight 254.33 g/mol [1]
Purity Typically ≥95.0%[1]

The presence of both a hydrogen bond donor (carboxylic acid) and acceptors (carbonyl oxygen, nitrogen atoms), along with a rotatable bipiperidine core, provides a rich pharmacophore for interaction with various biological targets.

Postulated Mechanisms of Action Based on Analog Activities

The true pharmacological value of a scaffold is often revealed through the biological activities of its derivatives. In the absence of direct studies on 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid, we can extrapolate potential mechanisms of action from its structural relatives.

Inhibition of Cell Cycle Progression and Proliferation

A closely related analog, 1-Acetylpiperidine-4-carboxylic acid, serves as a crucial reactant in the synthesis of potent antiproliferative agents, including Cyclin-Dependent Kinase (CDK) inhibitors. CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.

Potential Mechanism: The bipiperidine scaffold could serve as a novel framework for the design of ATP-competitive or allosteric CDK inhibitors. The carboxylic acid moiety can form critical hydrogen bonds with the kinase hinge region, while the acetylated piperidine can be oriented towards the solvent-exposed region, allowing for further derivatization to enhance potency and selectivity.

Antiviral Activity via Chemokine Receptor Antagonism

The same analog, 1-Acetylpiperidine-4-carboxylic acid, is also utilized in the synthesis of C-C chemokine receptor type 5 (CCR5) antagonists. CCR5 is a co-receptor required for the entry of the most common strains of HIV into host cells.

Potential Mechanism: The bipiperidine structure could mimic the key interactions of natural CCR5 ligands. The nitrogen atoms of the piperidine rings can engage in electrostatic interactions with acidic residues in the transmembrane helical bundle of the receptor, leading to a conformational change that prevents viral entry.

Modulation of Metabolic Pathways

Derivatives of 1-(4-aminophenylacetyl)piperidine have been identified as partial agonists of the Farnesoid X receptor (FXR).[2] FXR is a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose metabolism.[2] Its partial agonists are being explored for the treatment of metabolic dysfunction-associated steatohepatitis (MASH).[2]

Potential Mechanism: The 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid scaffold could be elaborated to create ligands that bind to the ligand-binding domain of FXR. The carboxylic acid could interact with key amino acid residues, such as those in the activation function-2 (AF-2) helix, to modulate the recruitment of co-activators and co-repressors, resulting in a partial agonist profile with a potentially improved side-effect profile compared to full agonists.[2]

Antimicrobial Activity through Enzyme Inhibition

Piperidine derivatives have been successfully developed as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an essential enzyme in the menaquinone biosynthetic pathway of Mycobacterium tuberculosis. This pathway is critical for the survival of the bacterium, especially under the hypoxic conditions found in infected granulomas.

Potential Mechanism: The bipiperidine core could serve as a lipophilic scaffold that positions functional groups to interact with the active site of MenA. The acetyl and carboxylic acid groups could be key pharmacophoric features that mimic portions of the natural substrate or bind to allosteric sites, leading to inhibition of menaquinone synthesis and subsequent bacterial death.

Experimental Workflows for Target Validation

To elucidate the specific mechanism of action of 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid and its derivatives, a systematic approach to target validation is essential.

Initial Target Class Screening

A logical first step is to perform broad panel screening against common drug target families.

G compound 1'-Acetyl-[1,4'-bipiperidine] -4-carboxylic acid Derivatives kinase Kinase Panel Screening (e.g., KinomeScan) compound->kinase Test for CDK Inhibition gpcr GPCR Panel Screening (e.g., PRESTO-Tango) compound->gpcr Test for CCR5 Antagonism nuclear Nuclear Receptor Panel (e.g., Luciferase Reporter Assays) compound->nuclear Test for FXR Agonism enzyme Enzyme Inhibition Assays (e.g., Carbonic Anhydrase, MenA) compound->enzyme Broad Spectrum Enzyme Inhibition G hit_compound Verified In Vitro Hit Compound cell_proliferation Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) hit_compound->cell_proliferation target_engagement Target Engagement Assay (e.g., CETSA, NanoBRET) hit_compound->target_engagement cell_cycle Cell Cycle Analysis (Flow Cytometry with Propidium Iodide) cell_proliferation->cell_cycle downstream_signaling Downstream Signaling Analysis (e.g., Western Blot for pRb) target_engagement->downstream_signaling

Caption: Workflow for cellular validation of a kinase inhibitor.

Conclusion and Future Directions

1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid represents a promising and versatile scaffold for the development of novel therapeutic agents. While its specific mechanism of action remains to be definitively elucidated, the well-documented activities of its structural analogs provide a strong rationale for its exploration in several key therapeutic areas. The bipiperidine core offers a unique three-dimensional architecture that can be exploited to achieve high potency and selectivity for a range of biological targets. Future research should focus on the synthesis of a focused library of derivatives and their systematic evaluation in the biological assays outlined in this guide. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing molecular framework.

References

  • PubChem. (n.d.). 1-Acetylpiperidine-4-carboxylic acid. Retrieved from [Link]

  • Yu, Q. M., et al. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry, 118460. Retrieved from [Link]

Sources

The Rise of a New Therapeutic Axis: A Technical Guide to the Biological Activity of 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic Acid Derivatives in Inflammation

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic inflammation underpins a vast spectrum of human diseases, driving a persistent need for novel therapeutic agents with high specificity and efficacy. Among the most promising targets in the inflammatory cascade is the C-C chemokine receptor 2 (CCR2), a key regulator of monocyte and macrophage trafficking to sites of inflammation. This technical guide provides an in-depth exploration of a compelling class of small molecule CCR2 antagonists: derivatives of 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid. We will dissect the molecular rationale for targeting the CCL2/CCR2 axis, detail the synthetic strategies for accessing this privileged scaffold, and elucidate the structure-activity relationships (SAR) that govern their biological activity. Furthermore, this guide furnishes detailed, field-proven protocols for the in vitro and in vivo evaluation of these compounds, offering a comprehensive resource for researchers engaged in the discovery and development of next-generation anti-inflammatory therapeutics.

Introduction: The Rationale for Targeting the CCL2/CCR2 Axis in Inflammatory Diseases

The chemokine C-C motif ligand 2 (CCL2), also known as monocyte chemoattrapictant protein-1 (MCP-1), and its primary receptor, CCR2, form a critical signaling axis in the orchestration of inflammatory responses.[1][2] This axis is a pivotal driver of the recruitment of monocytes, memory T-lymphocytes, and natural killer cells to inflamed tissues.[3] Dysregulation of CCL2/CCR2 signaling is implicated in the pathogenesis of a multitude of chronic inflammatory and fibrotic diseases, including rheumatoid arthritis, multiple sclerosis, atherosclerosis, and diabetic nephropathy.[3][4] Consequently, the development of small molecule antagonists of CCR2 has emerged as a highly pursued strategy for the therapeutic intervention in these debilitating conditions.[2]

The 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid scaffold represents a promising chemotype for the generation of potent and selective CCR2 antagonists. The bipiperidine core provides a rigid and three-dimensional framework for the precise orientation of pharmacophoric elements, while the N-acetyl group can modulate key physicochemical properties such as solubility, metabolic stability, and cell permeability, potentially offering advantages over other N-substituted analogues.

Synthetic Strategies for 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic Acid Derivatives

The synthesis of 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid and its derivatives typically commences with commercially available piperidine-based starting materials. A general and adaptable synthetic route is outlined below, allowing for the introduction of diverse chemical functionalities to probe the structure-activity landscape.

Core Scaffold Synthesis

A common approach to the bipiperidine core involves the reductive amination of an N-protected 4-piperidone with a 4-aminopiperidine derivative. Subsequent derivatization of the secondary amine and hydrolysis of an ester protecting group on the carboxylic acid moiety yields the desired scaffold.

A key intermediate, 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid, can be synthesized from isonipecotic acid. The synthesis involves a two-step protocol starting with the acetylation of isonipecotic acid using acetic anhydride, followed by the coupling of the resulting 1-acetylpiperidine-4-carboxylic acid with a suitable piperidine derivative.[5]

Amide Derivatization

The carboxylic acid functionality of the core scaffold serves as a versatile handle for the introduction of a wide array of amide substituents. Standard amide coupling conditions, such as those employing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride), can be utilized to couple the carboxylic acid with a diverse panel of primary and secondary amines. This modularity is critical for systematic SAR exploration.

Experimental Protocol: General Procedure for Amide Coupling

  • To a solution of 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid (1.0 eq.) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add a coupling agent (e.g., HATU, 1.2 eq.) and a tertiary amine base (e.g., N,N-diisopropylethylamine (DIPEA), 2.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired primary or secondary amine (1.1 eq.) to the reaction mixture.

  • Continue stirring at room temperature for 4-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous solutions of a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated NaHCO3), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide derivative.

Diagram of Synthetic Workflow

G start 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid coupling Amide Coupling (HATU, DIPEA, Amine) start->coupling product Target Amide Derivative coupling->product

Caption: General workflow for the synthesis of amide derivatives.

Biological Evaluation: In Vitro and In Vivo Characterization

A tiered approach to the biological evaluation of novel 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid derivatives is essential to comprehensively characterize their pharmacological profile. This typically begins with in vitro assays to determine target engagement and functional activity, followed by in vivo studies to assess efficacy in relevant disease models.

In Vitro Assays

This assay is the gold standard for quantifying the affinity of a test compound for the CCR2 receptor. It involves a competitive binding experiment where the test compound displaces a radiolabeled ligand (e.g., [125I]-CCL2) from membranes prepared from cells overexpressing the human CCR2 receptor.

Experimental Protocol: CCR2 Radioligand Binding Assay

  • Membrane Preparation: Homogenize cells expressing recombinant human CCR2 in a cold lysis buffer. Pellet the membranes by centrifugation and resuspend in a suitable assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand ([125I]-CCL2), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.

Diagram of Radioligand Binding Assay Workflow

G membranes CCR2-expressing Cell Membranes incubation Incubation membranes->incubation radioligand Radiolabeled Ligand ([125I]-CCL2) radioligand->incubation compound Test Compound (Varying Concentrations) compound->incubation filtration Filtration & Washing incubation->filtration detection Scintillation Counting filtration->detection analysis IC50 Determination detection->analysis G cluster_0 Upper Chamber cluster_1 Lower Chamber cells Cells + Test Compound membrane Porous Membrane cells->membrane Migration chemoattractant Chemoattractant (CCL2) membrane->chemoattractant

Caption: Principle of a transwell chemotaxis assay.

In Vivo Models of Inflammation

To assess the therapeutic potential of promising candidates, in vivo efficacy studies in relevant animal models of inflammation are crucial. These models allow for the evaluation of a compound's ability to modulate inflammatory cell recruitment and ameliorate disease pathology in a complex biological system.

This is a classic and robust model of acute inflammation characterized by the recruitment of a large number of neutrophils and monocytes/macrophages into the peritoneal cavity following the intraperitoneal injection of thioglycollate broth.

Experimental Protocol: Thioglycollate-Induced Peritonitis

  • Animal Model: Use a suitable rodent model, such as C57BL/6 mice.

  • Compound Administration: Administer the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses prior to the inflammatory challenge.

  • Induction of Peritonitis: Inject a sterile solution of thioglycollate broth into the peritoneal cavity of the animals.

  • Peritoneal Lavage: At a predetermined time point after thioglycollate injection (e.g., 24 or 72 hours), euthanize the animals and collect the peritoneal exudate cells by lavage with phosphate-buffered saline (PBS).

  • Cell Analysis: Determine the total number of infiltrating leukocytes and differentiate the cell populations (neutrophils, monocytes/macrophages) by flow cytometry using specific cell surface markers.

  • Data Analysis: Compare the number of recruited inflammatory cells in the compound-treated groups to the vehicle-treated control group to determine the in vivo efficacy.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid scaffold has the potential to yield potent and selective CCR2 antagonists. While specific SAR data for the N-acetyl series is emerging, key general principles can be inferred from related bipiperidine carboxamide antagonists.

Modification Site General Observation Rationale for N-Acetyl Group
Amide Substituent (R) The nature of the R group is critical for potency and selectivity. Bulky, lipophilic, and aromatic groups often enhance binding affinity.The N-acetyl group is relatively small and polar, which may influence solubility and membrane permeability. It can also serve as a hydrogen bond acceptor.
Bipiperidine Core The stereochemistry and substitution pattern on the piperidine rings can significantly impact receptor binding and functional activity.The acetyl group's conformation can influence the overall shape of the molecule and its presentation to the receptor binding pocket.
N-Substituent on the second piperidine This position is crucial for modulating pharmacokinetic properties.The acetyl group is generally considered to be metabolically more stable than larger alkyl or benzyl groups, potentially leading to an improved pharmacokinetic profile.

A series of substituted dipiperidine compounds have been synthesized and identified as selective CCR2 antagonists, with some displaying IC50 values in the nanomolar range. [1]

Conclusion and Future Directions

The 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid derivatives represent a promising class of small molecule CCR2 antagonists with the potential for development as novel anti-inflammatory therapeutics. The synthetic accessibility of this scaffold, coupled with the established role of the CCL2/CCR2 axis in a wide range of inflammatory diseases, provides a strong foundation for further investigation.

Future research efforts should focus on a more extensive exploration of the SAR of the N-acetyl series to optimize potency, selectivity, and pharmacokinetic properties. In vivo studies in a broader range of chronic inflammatory and fibrotic disease models will be essential to validate the therapeutic potential of lead candidates. Furthermore, a deeper understanding of the binding mode of these compounds within the CCR2 receptor, aided by computational modeling and structural biology, will facilitate the rational design of the next generation of highly effective and safe CCR2 antagonists.

References

  • Xia, M., Hou, C., DeMong, D. E., Pollack, S. R., Pan, M., Brackley, J. A., Jain, N., Gerchak, C., Singer, M., Malaviya, R., Matheis, M., Olini, G., Cavender, D., & Wachter, M. (2007). Synthesis, structure-activity relationship and in vivo antiinflammatory efficacy of substituted dipiperidines as CCR2 antagonists. Journal of Medicinal Chemistry, 50(23), 5688–5691. [Link]

  • Frontiers in Immunology. (2023). The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases. Frontiers in Immunology, 14, 1292123. [Link]

  • Xia, M., & Sui, Z. (2009). Recent developments in CCR2 antagonists. Expert Opinion on Therapeutic Patents, 19(3), 295–303. [Link]

  • Bio X Cell. InVivoMAb anti-mouse/human/rat CCL2 (MCP-1). Accessed January 23, 2026. [Link]

Sources

An In-depth Technical Guide to 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of published data on this specific compound, this guide will focus on a proposed synthetic route, a detailed plan for its characterization, and a discussion of its potential biological significance based on the analysis of its structural motifs.

Introduction: The Significance of the Bipiperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products.[1][2] The incorporation of a second piperidine ring, creating a bipiperidine scaffold, expands the chemical space and allows for the presentation of pharmacophoric features in a defined three-dimensional arrangement. The N-acetyl group can influence the molecule's polarity, metabolic stability, and binding interactions. The carboxylic acid functionality provides a handle for further chemical modification and can also play a crucial role in receptor binding.[3]

1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid combines these features, making it a valuable building block for the synthesis of novel therapeutic agents. This guide will provide researchers and drug development professionals with a foundational understanding of this compound.

Physicochemical Properties and Safety Data

While extensive experimental data is not publicly available, some basic properties and safety information for 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid have been reported.

PropertyValueSource
CAS Number 1260843-94-4
Molecular Formula C₁₃H₂₂N₂O₃
Molecular Weight 254.33 g/mol
Purity >95%
Storage Sealed in dry, 2-8°C

Safety and Handling:

Based on data for structurally related compounds, 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid should be handled with care in a well-ventilated laboratory. The following GHS hazard statements are associated with this compound: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Proposed Synthesis of 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid

A plausible and efficient synthetic route to 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid is via a reductive amination reaction. This approach involves the coupling of 1-acetyl-4-piperidone with a suitable 4-aminopiperidine derivative, followed by hydrolysis of an ester protecting group.

Synthetic Scheme

Synthesis_of_1_Acetyl_1_4_bipiperidine_4_carboxylic_acid cluster_reactants Reactants cluster_products Products A 1-Acetyl-4-piperidone C Ethyl 1'-(tert-butoxycarbonyl)-[1,4'-bipiperidine]-4-carboxylate A->C Reductive Amination (NaBH(OAc)₃) B Ethyl 4-aminopiperidine-1-carboxylate B->C D 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid C->D Hydrolysis (LiOH)

Caption: Proposed two-step synthesis of 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 1'-(tert-butoxycarbonyl)-[1,4'-bipiperidine]-4-carboxylate

  • To a solution of 1-acetyl-4-piperidone (1.0 eq) in dichloromethane (DCM, 0.2 M) is added ethyl 4-aminopiperidine-1-carboxylate (1.1 eq).

  • The mixture is stirred at room temperature for 1 hour.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added portion-wise over 15 minutes.[4]

  • The reaction mixture is stirred at room temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with DCM (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired ethyl 1'-(tert-butoxycarbonyl)-[1,4'-bipiperidine]-4-carboxylate.

Step 2: Synthesis of 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid

  • The purified ethyl 1'-(tert-butoxycarbonyl)-[1,4'-bipiperidine]-4-carboxylate from Step 1 is dissolved in a mixture of tetrahydrofuran (THF) and water (3:1, 0.1 M).

  • Lithium hydroxide (LiOH, 3.0 eq) is added, and the mixture is stirred at room temperature for 4-6 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

  • The reaction mixture is cooled to 0°C, and the pH is adjusted to ~4-5 with 1 M hydrochloric acid (HCl).

  • The aqueous layer is extracted with ethyl acetate (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid. Further purification can be achieved by recrystallization if necessary.

Characterization of 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid

A thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis
TechniqueExpected Observations
¹H NMR Signals corresponding to the acetyl protons (singlet, ~2.1 ppm), the piperidine ring protons (multiplets, ~1.5-3.5 ppm), and the carboxylic acid proton (broad singlet, >10 ppm).
¹³C NMR Resonances for the acetyl carbonyl carbon (~170 ppm), the carboxylic acid carbonyl carbon (>175 ppm), the acetyl methyl carbon (~21 ppm), and multiple signals in the aliphatic region for the two piperidine rings.
FT-IR A broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch for the carboxylic acid (~1700 cm⁻¹), and a C=O stretch for the amide (~1620 cm⁻¹).
Mass Spec (ESI) [M+H]⁺ peak at m/z = 255.16 and/or [M-H]⁻ peak at m/z = 253.15.
Purity Assessment

High-performance liquid chromatography (HPLC) should be employed to determine the purity of the final compound, with a target purity of ≥95% for use in biological assays.

Potential Biological Activities and Applications

While no specific biological data for 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid has been reported, its structural features suggest potential applications in several therapeutic areas.

  • CNS Disorders: The piperidine scaffold is a common feature in centrally acting drugs. The N-acetyl group may modulate blood-brain barrier permeability.

  • Oncology: Many piperidine-containing compounds exhibit anticancer properties.[1][5] The bipiperidine structure could be explored for the development of novel kinase inhibitors or other anticancer agents.

  • Infectious Diseases: Piperidine derivatives have been investigated as antifungal and antibacterial agents.[6]

The carboxylic acid moiety provides a convenient point for derivatization, allowing for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies. These derivatives could be amides, esters, or coupled to other pharmacophores to explore a wide range of biological targets.

Conclusion

1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid is a promising, yet underexplored, chemical entity. This guide provides a practical, scientifically-grounded framework for its synthesis and characterization. The proposed synthetic route, based on well-established reductive amination chemistry, offers a reliable method for accessing this compound. The discussion of its potential biological activities, informed by the extensive literature on related piperidine derivatives, should inspire further investigation into the therapeutic potential of this and similar bipiperidine scaffolds. The detailed protocols and characterization plan herein serve as a valuable resource for researchers embarking on the synthesis and evaluation of this intriguing molecule.

References

  • PubChem. 1-Acetylpiperidine-4-carboxylic acid. National Center for Biotechnology Information. [Link].

  • MDPI. Recent Progress on the Synthesis of Bipyridine Derivatives. [Link].

  • Kaya, S. (2025).
  • Preprints.org. Recent Progress on the Synthesis of Bipyridine Derivatives. [Link].

  • Kaya, S. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. ResearchGate. [Link].

  • PMC. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link].

  • Google Patents.
  • PubMed. The chemistry and biological activities of N-acetylcysteine. [Link].

  • ResearchGate. The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activity of the complexes formed: synthesis, structure, DNA/protein interaction, antioxidant activity and cytotoxicity. [Link].

  • Google Patents.
  • MDPI. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. [Link].

  • ACG Publications. Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. [Link].

  • Organic Chemistry Portal. Piperidine synthesis. [Link].

  • Royal Society of Chemistry. TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. [Link].

  • ACS Publications. Rational Design of Enzyme-Responsive Fluorescent Organoruthenium Prodrug for Real-Time Tracking of Cargo Release and Cytotoxicity. [Link].

  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. [Link].

  • ResearchGate. Silane-based reductive amination on solid phase. Reagents and conditions. [Link].

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. [Link].

Sources

Methodological & Application

Application Notes & Protocols: Leveraging 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Saturated Heterocycles

In contemporary drug discovery, there is a pronounced shift away from flat, aromatic structures towards molecules with greater three-dimensionality. Saturated heterocyclic scaffolds, like the bipiperidine core, are at the forefront of this movement. They offer access to a broader, more diverse chemical space, often leading to compounds with improved physicochemical properties such as enhanced solubility, greater metabolic stability, and better target engagement.

1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid is a bifunctional building block of significant interest. Its rigid, sp³-rich bipiperidine framework serves as an excellent scaffold for exploring vectoral space, while the terminal carboxylic acid provides a reliable handle for incorporation into libraries via standard solid-phase synthesis (SPS) methodologies. The N-acetyl group offers a stable, neutral feature but can also be envisioned as a modifiable position in earlier-stage solution-phase precursors to generate diverse analogs.

This guide provides a comprehensive technical overview and detailed protocols for the effective utilization of this versatile building block in solid-phase synthesis workflows, enabling the rapid generation of novel compound libraries for screening and lead optimization.

Reagent Overview and Handling

Before proceeding with synthesis, it is crucial to understand the properties and handling requirements of the core building block.

Table 1: Physicochemical Properties
PropertyValue
Molecular Formula C₁₃H₂₂N₂O₃
Molecular Weight 254.33 g/mol
CAS Number 39512-48-6
Appearance White to off-white solid
Melting Point 180-184 °C
Functional Groups Carboxylic Acid, Tertiary Amine, Amide

Storage and Handling:

  • Store in a cool, dry place, tightly sealed to prevent moisture absorption.

  • Handle in a well-ventilated area.

  • The compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

Core Application: Solid-Phase Synthesis Workflow

The primary application of 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid is its incorporation as a capping agent or an internal scaffold element in peptide or small molecule libraries using Fmoc-based solid-phase chemistry. The carboxylic acid is coupled to a free amine on the solid support or the N-terminus of a growing peptide chain.

The general process follows a well-established cycle of deprotection, coupling, and washing.[2]

sps_workflow Resin Amine-Resin (e.g., Rink Amide) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection 1. Washing1 Wash (DMF, DCM) Deprotection->Washing1 2. Coupling Coupling: 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid + Coupling Reagents (HATU/DIC) + Base (DIPEA) Washing1->Coupling 3. Washing2 Wash (DMF, DCM) Coupling->Washing2 4. Kaiser Kaiser Test (Check for free amines) Washing2->Kaiser 5. Cycle Repeat Cycle or Proceed to Cleavage Kaiser->Cycle 6.

Caption: General workflow for coupling the bipiperidine building block.

Detailed Experimental Protocols

Protocol 1: Coupling to an Amine-Functionalized Resin

This protocol details the procedure for coupling 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid to a standard amine-bearing solid support, such as Rink Amide resin, which will yield a C-terminal carboxamide upon cleavage.

Principle of the Method: The coupling reaction is an amide bond formation. We employ an in situ activating agent to convert the carboxylic acid into a more reactive species. Carbodiimides (like DIC) and aminium/uronium salts (like HATU) are industry standards.[3][4] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective as it forms a highly reactive OAt-active ester, which reacts efficiently with the resin-bound amine with minimal side reactions. A non-nucleophilic base, DIPEA (N,N-Diisopropylethylamine), is added to neutralize the reaction mixture.

Materials:

  • Rink Amide MBHA Resin (or similar amine-functionalized resin)

  • 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid

  • N,N'-Diisopropylcarbodiimide (DIC) or HATU

  • 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (OxymaPure®) if using DIC

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), synthesis grade

  • Piperidine, 20% (v/v) in DMF for Fmoc deprotection

  • Solid-phase synthesis vessel

  • Shaker or bubbler

Step-by-Step Procedure:
  • Resin Preparation:

    • Place the desired amount of resin (e.g., 100 mg, 0.5 mmol/g loading) into a synthesis vessel.

    • Swell the resin in DMF for 30-60 minutes. Drain the solvent.

  • Fmoc-Deprotection (if applicable):

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5x), followed by DCM (3x), and finally DMF (3x) to remove all traces of piperidine.

  • Coupling Reaction:

    • In a separate vial, prepare the activation solution. For every 1 equivalent of resin functional groups, use:

      • Building Block: 3 eq. of 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid

      • Activating Agent: 2.9 eq. of HATU (or DIC)

      • Base: 6 eq. of DIPEA

    • Dissolve the building block and HATU in a minimal amount of DMF. Add the DIPEA and allow the mixture to pre-activate for 1-2 minutes.

    • Add the activation solution to the drained, deprotected resin.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Washing:

    • Drain the coupling solution from the resin.

    • Wash the resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is: DMF (3x), DCM (3x), DMF (3x).

  • Reaction Monitoring (Kaiser Test):

    • To ensure the coupling reaction has gone to completion, perform a qualitative Kaiser test on a small sample of beads.[5][6]

    • Procedure: Take a few beads, wash with ethanol, and add 2-3 drops each of phenol in ethanol, potassium cyanide in pyridine, and ninhydrin in ethanol. Heat at 110-120°C for 5 minutes.[6]

    • Interpretation:

      • Negative (Yellow/Colorless beads): Complete coupling. No primary amines remain. Proceed to the next step.

      • Positive (Intense Blue beads): Incomplete coupling.[7] Redo the coupling step (recouple) with a fresh activation solution.

kaiser_test Start Resin after Coupling & Wash Sample Take ~10-20 beads Start->Sample Reagents Add Kaiser Reagents (Phenol, KCN, Ninhydrin) Sample->Reagents Heat Heat at 110°C for 5 min Reagents->Heat Observe Observe Color Heat->Observe Blue Beads are Blue Observe->Blue Positive Yellow Beads are Yellow Observe->Yellow Negative Incomplete Incomplete Reaction Blue->Incomplete Complete Reaction Complete Yellow->Complete Recouple Recouple Incomplete->Recouple Proceed Proceed to Cleavage or next cycle Complete->Proceed

Caption: Decision workflow for the Kaiser test.

Protocol 2: Cleavage from Resin and Deprotection

This protocol describes the final step where the synthesized molecule is cleaved from the solid support.

Principle of the Method: A strong acid, typically trifluoroacetic acid (TFA), is used to break the acid-labile linker connecting the compound to the resin (e.g., the Rink Amide linker).[8] During this process, protecting groups on other building blocks (if present) are also removed. This generates highly reactive carbocations, which can cause unwanted side reactions.[9] To prevent this, "scavengers" are added to the cleavage cocktail to trap these reactive species.[9][10]

Materials:

  • Peptide-resin from Protocol 1

  • Cleavage Cocktail (Reagent B):

    • 95% Trifluoroacetic acid (TFA)

    • 2.5% Water (H₂O)

    • 2.5% Triisopropylsilane (TIS)

  • Cold Diethyl Ether

  • Centrifuge tubes

Safety Precaution: TFA is highly corrosive and volatile. Always work inside a certified chemical fume hood and wear appropriate acid-resistant gloves, safety goggles, and a lab coat.

Step-by-Step Procedure:
  • Resin Preparation:

    • Wash the final peptide-resin with DCM (3x) and methanol (3x) and dry it thoroughly under a high vacuum for at least 1 hour.

  • Cleavage:

    • Place the dry resin in a reaction vessel.

    • Add the freshly prepared cleavage cocktail (e.g., 1-2 mL for 100 mg of resin).

    • Agitate the slurry at room temperature for 2-3 hours.

  • Product Isolation:

    • Filter the resin and collect the filtrate into a clean centrifuge tube.

    • Wash the resin twice with a small amount of fresh TFA and combine the filtrates.

  • Precipitation:

    • Add the TFA filtrate dropwise into a larger tube containing cold diethyl ether (approx. 10-20 times the volume of the TFA solution). A white precipitate should form.

    • For very short or hydrophilic compounds that fail to precipitate, the TFA can be carefully evaporated under a stream of nitrogen before attempting precipitation again.[11]

  • Final Processing:

    • Centrifuge the ether suspension to pellet the crude product.

    • Decant the ether.

    • Wash the pellet with cold ether two more times to remove residual scavengers.

    • Dry the final white solid under a vacuum. The crude product is now ready for analysis (LC-MS) and purification (HPLC).

Troubleshooting Guide

Table 2: Common Issues and Solutions
ProblemPotential Cause(s)Recommended Solution(s)
Positive Kaiser Test after Coupling - Insufficient coupling time or reagent equivalents.- Steric hindrance.- Poor resin swelling.- Increase coupling time to 4-6 hours or overnight.- Double the equivalents of building block and coupling reagents.- Ensure resin is fully swollen in DMF before starting.
Low Crude Product Yield - Incomplete cleavage from the resin.- Product loss during ether precipitation (if very polar).- Extend cleavage time to 4 hours.- If precipitation fails, concentrate the TFA solution under N₂ before adding ether.[11]
Presence of Unexpected Adducts in LC-MS - Inefficient scavenging during cleavage.- Ensure the cleavage cocktail is freshly prepared.- If synthesizing molecules with sensitive residues (e.g., Trp, Cys, Met), use a more complex scavenger cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT).[12]

Conclusion

1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid is a robust and highly valuable building block for solid-phase synthesis. Its incorporation is straightforward using standard, well-established coupling chemistries like HATU or DIC/HOBt activation. By following the detailed protocols for coupling, monitoring, and cleavage outlined in this guide, researchers can efficiently generate libraries of novel, three-dimensional molecules. The resulting compounds, featuring the bipiperidine scaffold, are well-positioned to exhibit favorable drug-like properties, making this a key reagent for advancing modern medicinal chemistry programs.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Cleavage from Rink Amide Resin. Retrieved from [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • PubChem. (n.d.). 1-Acetylpiperidine-4-carboxylic acid. Retrieved from [Link]

  • Fields, G. B. (2003). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). TFA cleavages of exenatide resin using thiol scavengers. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Materials and Protocols, 5(4), 56. Retrieved from [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Kaiser Test (Ninhydrin Test). Retrieved from [Link]

  • Polypeptide. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Retrieved from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2008). Amide bond formation: beyond the myth of coupling reagents. Organic & Biomolecular Chemistry, 6(23), 4267-4275. Retrieved from [Link]

  • ResearchGate. (2023, May 10). How can I precipitate short peptides after resin cleavage from Rink Amide?. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • ACS Publications. (2023, October 13). Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test. Retrieved from [Link]

  • PubChem. (n.d.). 1,4'-Bipiperidine. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). Retrieved from [Link]

Sources

Application Notes and Protocols: 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid as a Linker in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Linkers in Advanced Drug Modalities

In the landscape of modern drug discovery, the focus has increasingly shifted towards targeted therapies capable of maximizing efficacy while minimizing off-target effects. Modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs) exemplify this paradigm shift. The success of these complex therapeutic agents hinges on the thoughtful design of their constituent parts: the targeting moiety, the payload, and the linker that connects them. The linker is far from a passive spacer; it is a critical determinant of the conjugate's stability, solubility, pharmacokinetic (PK) and pharmacodynamic (PD) properties.[1]

This guide focuses on a specific and highly valuable linker building block: 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid . The incorporation of saturated heterocyclic structures, like the bipiperidine motif, into linker design is a strategic choice to enhance the drug-like properties of the resulting conjugate. These non-aromatic, rigid structures can improve aqueous solubility, reduce metabolic liabilities, and provide a three-dimensional architecture that can be advantageous for optimal presentation of the connected moieties.[2] The bipiperidine core, in particular, offers a balance of rigidity and conformational flexibility that can be tuned to achieve the desired spatial separation between the targeting ligand and the payload.[3]

This document will provide a comprehensive overview of the physicochemical properties of 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid, detailed protocols for its incorporation into drug conjugates via amide bond formation, and insights into the characterization of the resulting molecules.

Physicochemical Properties and Advantages in Linker Design

1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid is a bifunctional molecule featuring a carboxylic acid for covalent attachment and an acetylated piperidine for modulating physicochemical properties.

PropertyValueSource
CAS Number 1260843-94-4[4]
Molecular Formula C₁₃H₂₂N₂O₃[4]
Molecular Weight 254.33 g/mol [4]
Appearance White to off-white solid[2]
Storage Sealed in dry, 2-8°C[4]

Key Advantages of the Bipiperidine Motif:

  • Enhanced Solubility: The presence of the nitrogen atoms in the piperidine rings can be protonated at physiological pH, increasing the hydrophilicity of the linker and, consequently, the overall solubility of the drug conjugate. This is a crucial factor for preventing aggregation and improving the formulation properties of large molecules like ADCs and PROTACs.[3]

  • Improved Pharmacokinetics: The rigid nature of the bipiperidine scaffold can limit unwanted interactions with plasma proteins and metabolic enzymes, potentially leading to a longer circulation half-life and improved exposure at the target site.[1]

  • Structural Rigidity and Defined Geometry: Unlike flexible alkyl or PEG linkers, the bipiperidine unit provides a more defined spatial orientation between the targeting element and the payload. This can be critical for facilitating the desired biological activity, such as the formation of a productive ternary complex in the case of PROTACs.[3]

  • Synthetic Tractability: The carboxylic acid handle provides a straightforward point of attachment for amine-containing payloads, warheads, or E3 ligase ligands through standard amide coupling reactions.

Experimental Protocols: Incorporation of the Linker via Amide Bond Formation

The most common and robust method for incorporating 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid into a drug conjugate is through the formation of an amide bond with a primary or secondary amine on the payload molecule (e.g., an E3 ligase ligand for a PROTAC, or a cytotoxic agent for an ADC).

General Workflow for Amide Coupling

The following diagram illustrates the general workflow for the coupling reaction.

G cluster_0 Activation cluster_1 Coupling cluster_2 Work-up & Purification Linker 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid Activated_Linker Activated Linker Intermediate Linker->Activated_Linker Activation Coupling_Reagent Coupling Reagent (e.g., HATU, EDC/HOBt) Coupling_Reagent->Activated_Linker Base Base (e.g., DIPEA) Base->Activated_Linker Solvent_A Anhydrous Solvent (e.g., DMF, DCM) Solvent_A->Activated_Linker Coupled_Product Linker-Payload Conjugate Activated_Linker->Coupled_Product Amine_Payload Amine-containing Payload Amine_Payload->Coupled_Product Nucleophilic Attack Solvent_B Anhydrous Solvent Solvent_B->Coupled_Product Workup Aqueous Work-up Coupled_Product->Workup Purification Purification (e.g., HPLC, Column Chromatography) Workup->Purification Final_Product Purified Conjugate Purification->Final_Product PROTAC_Concept POI_Ligand Warhead (binds to POI) Linker 1'-Acetyl-[1,4'-bipiperidine] -4-carboxamide POI_Ligand->Linker Amide Bond E3_Ligand E3 Ligase Ligand (e.g., for VHL or CRBN) Linker->E3_Ligand Amide Bond

Sources

Application Notes and Protocols: Leveraging 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic Acid in PROTAC Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[2] While the choice of POI and E3 ligase ligands determines the PROTAC's target and mechanism of action, the linker is a critical determinant of the overall efficacy, dictating the orientation of the POI and E3 ligase in the ternary complex (POI-PROTAC-E3 ligase), as well as influencing the physicochemical properties of the molecule.[3]

The composition and structure of the linker can significantly impact a PROTAC's solubility, permeability, and metabolic stability.[4][5] Furthermore, the length and rigidity of the linker are crucial for productive ternary complex formation, which is a prerequisite for efficient ubiquitination and subsequent degradation of the POI. This guide focuses on the application of 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid as a versatile building block for the construction of PROTAC linkers.

1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic Acid: A Building Block for Rigid Linkers

1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid is a bifunctional molecule featuring a carboxylic acid group for covalent attachment and a rigid bipiperidine scaffold. Its structural and chemical properties make it an attractive component for PROTAC linker synthesis.

PropertyValueSource
CAS Number 1260843-94-4
Molecular Formula C13H22N2O3
Molecular Weight 254.33 g/mol
Appearance Solid
Key Functional Groups Carboxylic Acid, Acetyl, BipiperidineN/A

The carboxylic acid moiety serves as a convenient chemical handle for conjugation to either the POI ligand or the E3 ligase ligand, typically through the formation of a stable amide bond. The acetylated nitrogen on one of the piperidine rings prevents undesired secondary reactions at that position.

Application Notes: Rationale for Employing a Bipiperidine-Based Linker

The incorporation of a rigid bipiperidine unit from 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid into a PROTAC linker offers several potential advantages:

  • Enhanced Rigidity and Conformational Control: Unlike flexible alkyl or PEG linkers, the bipiperidine scaffold introduces a degree of rigidity to the PROTAC molecule. This conformational constraint can pre-organize the PROTAC into a bioactive conformation, potentially reducing the entropic penalty of forming the ternary complex and leading to improved degradation efficiency.[3] However, it is important to note that excessive rigidity can sometimes be detrimental if it prevents the necessary conformational adjustments for productive ternary complex formation.

  • Improved Physicochemical Properties: The inclusion of piperidine and other saturated heterocyclic motifs in PROTAC linkers has been shown to improve aqueous solubility. This is a critical consideration, as many PROTACs are large molecules that fall outside of Lipinski's "rule of five" and often suffer from poor solubility, which can hinder their development as therapeutics.[4] The bipiperidine structure can also influence the overall lipophilicity and polar surface area of the PROTAC, which are key factors affecting cell permeability and oral bioavailability.

  • Vectorial Control in Ternary Complex Formation: The defined geometry of the bipiperidine linker can provide better control over the spatial orientation of the POI and E3 ligase within the ternary complex. This can be crucial for positioning a lysine residue on the POI surface in proximity to the E2 ubiquitin-conjugating enzyme, thereby facilitating efficient ubiquitin transfer.

Experimental Protocols: Synthesis of a PROTAC Incorporating the Bipiperidine Linker

The following is a generalized protocol for the synthesis of a PROTAC using 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid as a linker component. This protocol describes the amide coupling of the linker to an amine-functionalized E3 ligase ligand, followed by a subsequent coupling to a POI ligand. The specific reaction conditions may require optimization based on the properties of the POI and E3 ligase ligands.

Visualizing the PROTAC Mechanism

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Protocol 1: Amide Coupling of 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic Acid to an Amine-Functionalized E3 Ligase Ligand

This protocol outlines the synthesis of an intermediate where the linker is attached to the E3 ligase ligand.

Materials:

  • 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid

  • Amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide or VHL ligand with an amine handle)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Reaction vial with a magnetic stir bar

  • Standard laboratory glassware for workup and purification

  • High-performance liquid chromatography (HPLC) and mass spectrometry (MS) for reaction monitoring and product characterization

Procedure:

  • In a clean, dry reaction vial under an inert atmosphere (Argon or Nitrogen), dissolve 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid (1.0 equivalent) in anhydrous DMF.

  • To this solution, add the amine-functionalized E3 ligase ligand (1.1 equivalents).

  • Add HATU (1.2 equivalents) to the reaction mixture.

  • Finally, add DIPEA (3.0 equivalents) dropwise to the stirring solution.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor the progress of the reaction by LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired E3 ligase ligand-linker conjugate.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Coupling of the E3 Ligase Ligand-Linker Conjugate to a POI Ligand

This protocol describes the final step of PROTAC synthesis, where the intermediate from Protocol 1 is coupled to a POI ligand. This example assumes the POI ligand has a carboxylic acid handle and the E3 ligase ligand-linker conjugate has been synthesized to have a terminal amine. If the functional groups are reversed, the protocol can be adapted accordingly.

Materials:

  • E3 ligase ligand-linker conjugate with a terminal amine (from a modified Protocol 1)

  • POI ligand with a carboxylic acid functional group

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Argon or Nitrogen gas

  • Reaction vial with a magnetic stir bar

  • Standard laboratory glassware for workup and purification

  • HPLC and MS for reaction monitoring and product characterization

Procedure:

  • In a clean, dry reaction vial under an inert atmosphere, dissolve the POI ligand with a carboxylic acid (1.0 equivalent) in anhydrous DMF.

  • Add the E3 ligase ligand-linker conjugate with a terminal amine (1.1 equivalents) to the solution.

  • Add HATU (1.2 equivalents) to the reaction mixture.

  • Add DIPEA (3.0 equivalents) dropwise to the stirring solution.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Once the reaction is complete, perform an aqueous workup as described in Protocol 1, step 6-8.

  • Purify the final PROTAC molecule using preparative HPLC.

  • Characterize the final product thoroughly using ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

Visualizing the Synthetic Workflow

PROTAC_Synthesis cluster_1 PROTAC Synthesis Workflow Linker 1'-Acetyl-[1,4'-bipiperidine] -4-carboxylic acid Intermediate E3 Ligand-Linker Intermediate Linker->Intermediate Amide Coupling (Protocol 1) E3_Ligand Amine-functionalized E3 Ligase Ligand E3_Ligand->Intermediate POI_Ligand Carboxylic acid-functionalized POI Ligand PROTAC Final PROTAC POI_Ligand->PROTAC Intermediate->PROTAC Amide Coupling (Protocol 2)

Caption: A generalized synthetic scheme for a PROTAC using the bipiperidine linker.

Conclusion and Future Perspectives

1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid represents a valuable and versatile building block for the construction of PROTAC linkers. Its rigid bipiperidine scaffold offers the potential to create PROTACs with improved physicochemical properties and enhanced degradation efficacy through conformational control of the ternary complex. The straightforward incorporation of this linker component via standard amide coupling protocols makes it an accessible tool for researchers in the field of targeted protein degradation. As the understanding of the complex interplay between linker structure and PROTAC function continues to grow, the rational design of linkers using building blocks like 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid will be instrumental in developing the next generation of highly potent and selective protein degraders.

References

  • Shibata, N., et al. (2017). Development of Protein Degraders through the Fusion of a Ligand for a Target Protein and a Ligand for an E3 Ligase. Journal of the American Chemical Society, 139(41), 14049-14052.
  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.
  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364.
  • Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation.
  • Zoppi, V., et al. (2019). Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel-Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7. Journal of Medicinal Chemistry, 62(2), 699-726.
  • Schapira, M., et al. (2019). The PROTAC linker: a key component of the targeted protein degradation scaffold. Nature Reviews Drug Discovery, 18(11), 849-862.
  • Edmondson, S. D., et al. (2019). Proteolysis targeting chimeras (PROTACs) in ‘beyond rule-of-five’ chemical space: an industrial perspective. Journal of Medicinal Chemistry, 62(15), 6899-6927.
  • Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras (PROTACs) as Therapeutic Agents. Cell, 181(1), 102-114.
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry, 63(18), 10165-10189.
  • Mares, A., et al. (2020). On the mechanism of action of PROTACs: a theoretical study. Physical Chemistry Chemical Physics, 22(34), 19047-19055.
  • Maple, H. J., et al. (2021). Physicochemical properties of PROTACs. Drug Discovery Today: Technologies, 31, 45-53.
  • U.S. Patent No. 10,647,698. (2020). Bivalent Compounds and Their Use in a Method of Mediating Protein Degradation. Washington, DC: U.S.
  • U.S. Patent Application Publication No. 2023/0405134 A1. (2023).
  • U.S. Patent Application Publication No. 2024/0287206 A1. (2024). Bio protac protein having intracellular delivery function, and pharmaceutical composition comprising same.
  • World Intellectual Property Organization. (2024).
  • Sakamoto, K. M., et al. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554-8559.
  • Cantrill, C., et al. (2020). PROTACs: a new hope for undruggable targets. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 25(8), 847-856.
  • The Peptide PROTAC Modality: A New Strategy for Drug Discovery. (2024). Molecules, 29(1), 234.
  • Patent landscape of inhibitors and PROTACs of the anti-apoptotic BCL-2 family proteins. (2022).
  • Wu, T., et al. (2021). PROTAC delivery strategies for overcoming physicochemical properties and physiological barriers in targeted protein degradation. Journal of Controlled Release, 338, 359-372.

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the large-scale synthesis of 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid, a key building block in the development of various pharmaceutical agents. The synthetic strategy is designed for scalability and robustness, focusing on a three-step sequence: (1) catalytic hydrogenation of ethyl isonicotinate to produce the key intermediate, ethyl isonipecotate; (2) a pivotal reductive amination to couple the two piperidine rings, yielding ethyl 1'-acetyl-[1,4'-bipiperidine]-4-carboxylate; and (3) the final hydrolysis to the target carboxylic acid. This guide offers detailed, step-by-step protocols, safety considerations for large-scale production, and insights into the rationale behind the chosen methodologies.

Introduction: Significance and Synthetic Strategy

1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid is a valuable scaffold in medicinal chemistry, forming the core of numerous biologically active molecules. Its structure, featuring two piperidine rings, allows for diverse functionalization and optimization of pharmacokinetic and pharmacodynamic properties. The robust and scalable synthesis of this intermediate is therefore of critical importance for drug discovery and development programs.

The synthetic approach detailed herein is predicated on efficiency, safety, and scalability. It eschews the use of hazardous or prohibitively expensive reagents where possible, favoring well-established and industrially viable transformations.

Overall Synthetic Workflow

The synthesis is logically divided into three main stages, each designed to produce a key intermediate or the final product in high yield and purity.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Bipiperidine Formation cluster_2 Step 3: Final Product Formation A Ethyl Isonicotinate B Ethyl Isonipecotate A->B Catalytic Hydrogenation (Raney Ni, H2) D Ethyl 1'-acetyl- [1,4'-bipiperidine]-4-carboxylate B->D Reductive Amination (Sodium Triacetoxyborohydride) C N-Acetyl-4-piperidone C->D E 1'-Acetyl-[1,4'-bipiperidine]- 4-carboxylic acid D->E Hydrolysis (NaOH)

Caption: Overall synthetic workflow for 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid.

Step-by-Step Protocols and Experimental Details

Step 1: Large-Scale Synthesis of Ethyl Isonipecotate

Principle: The aromatic pyridine ring of ethyl isonicotinate is reduced to a piperidine ring via catalytic hydrogenation. Raney Nickel is a cost-effective and highly active catalyst for this transformation.[1]

Safety Precautions:

  • Raney Nickel is pyrophoric and must be handled as a slurry in water or a suitable solvent at all times.[2] Do not allow the catalyst to dry in the air.

  • Hydrogen gas is highly flammable and explosive. The hydrogenation must be conducted in a well-ventilated area, using appropriate high-pressure equipment and with strict exclusion of ignition sources.

  • The reaction can be exothermic. Proper temperature control is crucial, especially on a large scale.[3]

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (kg)Moles (mol)
Ethyl Isonicotinate1570-45-2151.1615.1100
Raney Nickel (slurry)7440-02-058.69~1.5-
Ethanol (anhydrous)64-17-546.0775 L-
Hydrogen Gas1333-74-02.02As required-

Protocol:

  • Catalyst Preparation: In a suitable high-pressure reactor, carefully add the Raney Nickel slurry under a nitrogen atmosphere. Wash the catalyst with anhydrous ethanol (3 x 1 L) to remove water.

  • Reaction Setup: Add the anhydrous ethanol to the reactor, followed by the ethyl isonicotinate.

  • Hydrogenation: Seal the reactor and purge with nitrogen several times, then with hydrogen. Pressurize the reactor with hydrogen to 50-60 bar.

  • Reaction Conditions: Heat the mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by hydrogen uptake and TLC/GC analysis. The reaction is typically complete within 8-12 hours.

  • Work-up and Purification:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Purge the reactor with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Keep the filter cake wet with ethanol at all times to prevent ignition.

    • Concentrate the filtrate under reduced pressure to obtain crude ethyl isonipecotate.

    • Purify the crude product by vacuum distillation to yield a colorless oil.

Expected Yield: 85-95%

Step 2: Synthesis of Ethyl 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylate

Principle: This key step involves the formation of the C-N bond between the two piperidine rings via reductive amination. N-acetyl-4-piperidone and ethyl isonipecotate are coupled in the presence of sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.[4][5]

Safety Precautions:

  • Sodium triacetoxyborohydride (STAB) reacts with water and moisture to release flammable hydrogen gas. It should be handled in a dry, inert atmosphere.[6][7] It is also an irritant.[8]

  • Dichloromethane is a suspected carcinogen and should be handled in a well-ventilated fume hood.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (kg)Moles (mol)
Ethyl Isonipecotate1126-09-6157.2114.190
N-Acetyl-4-piperidone32161-06-1141.1712.790
Sodium Triacetoxyborohydride (STAB)56553-60-7211.9422.9108
Dichloromethane (DCM, anhydrous)75-09-284.93150 L-
Acetic Acid (glacial)64-19-760.055.490

Protocol:

  • Reaction Setup: To a dry reactor under a nitrogen atmosphere, add anhydrous dichloromethane, ethyl isonipecotate, and N-acetyl-4-piperidone.

  • Imine Formation: Add glacial acetic acid and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.

  • Reduction: Cool the reaction mixture to 0-5°C. Add sodium triacetoxyborohydride portion-wise, maintaining the temperature below 10°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify by column chromatography on silica gel or by vacuum distillation to yield the product as a viscous oil.

Expected Yield: 70-85%

Step 3: Hydrolysis to 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid

Principle: The final step is the saponification of the ethyl ester to the corresponding carboxylic acid using a strong base. Given the potential for steric hindrance, appropriate reaction conditions are necessary to ensure complete hydrolysis.[9]

Safety Precautions:

  • Sodium hydroxide is corrosive and can cause severe burns. Handle with appropriate personal protective equipment.

  • The reaction may generate heat. Ensure adequate cooling.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (kg)Moles (mol)
Ethyl 1'-acetyl-[1,4'-bipiperidine]-4-carboxylate-282.3822.680
Sodium Hydroxide (NaOH)1310-73-240.004.8120
Ethanol64-17-546.0750 L-
Water7732-18-518.0250 L-
Hydrochloric Acid (HCl, concentrated)7647-01-036.46As required-

Protocol:

  • Reaction Setup: Dissolve the ethyl 1'-acetyl-[1,4'-bipiperidine]-4-carboxylate in ethanol in a suitable reactor.

  • Saponification: Add a solution of sodium hydroxide in water to the reactor.

  • Reaction Conditions: Heat the mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove most of the ethanol.

    • Dilute the residue with water and wash with a non-polar solvent (e.g., diethyl ether or toluene) to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with concentrated hydrochloric acid.

    • The product will precipitate as a white solid.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product.

Expected Yield: 90-98%

Mechanistic Insights: The Reductive Amination Step

The reductive amination is the cornerstone of this synthetic route. It proceeds through a two-step, one-pot sequence:

G cluster_0 Iminium Ion Formation cluster_1 Reduction A N-Acetyl-4-piperidone + Ethyl Isonipecotate B Hemiaminal Intermediate A->B Nucleophilic Attack C Iminium Ion B->C Dehydration (Acid-catalyzed) D Hydride Transfer C->D from STAB E Ethyl 1'-acetyl-[1,4'-bipiperidine]-4-carboxylate D->E

Caption: Mechanism of the reductive amination step.

Characterization of the Final Product

1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid

  • Appearance: White to off-white solid

  • Molecular Formula: C₁₄H₂₄N₂O₃

  • Molecular Weight: 284.35 g/mol

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) - Expected signals for the piperidine rings, the acetyl group, and the carboxylic acid proton.

  • ¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) - Expected signals for the carbonyls (amide and carboxylic acid) and the aliphatic carbons of the piperidine rings.

  • Mass Spectrometry (ESI+): m/z [M+H]⁺ = 285.18

  • Purity (HPLC): >98%

Conclusion

The synthetic route and protocols described in this application note provide a robust and scalable method for the production of 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid. By utilizing well-established chemical transformations and paying close attention to safety and process control, this guide enables researchers and production chemists to access this valuable intermediate in high yield and purity, thereby facilitating the advancement of drug discovery and development projects.

References

  • DTIC. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]

  • ResearchGate. (2025). Process Intensification for the Continuous Flow Hydrogenation of Ethyl Nicotinate. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Arkivoc. (n.d.). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • SciSpace. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

  • Organic Syntheses. (1949). CATALYST, RANEY NICKEL, W-6. Retrieved from [Link]

  • Google Patents. (n.d.). Process of making fentanyl intermediates.
  • Frontiers. (2022). Gram-Scale Synthesis of (R)-P-Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Raney nickel, activated catalyst 50% slurry in water. Retrieved from [Link]

  • Reddit. (2025). Question about reductive amination reaction procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-Substituted piperidines from piperidone. Retrieved from [Link]

  • Balaji Amines. (n.d.). Safety, Storage, Shelf Life, Handling and Disposal. Retrieved from [Link]

  • NJ.gov. (n.d.). Raney Nickel - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Organic Reactions. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • MDPI. (2021). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. Retrieved from [Link]

Sources

Troubleshooting & Optimization

optimizing 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid synthesis yield

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call for enhanced efficiency in pharmaceutical development, this Technical Support Center provides a comprehensive guide to optimizing the synthesis of 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid. As a crucial building block for various pharmacologically active agents, maximizing its yield and purity is paramount. This document, structured for researchers, scientists, and drug development professionals, offers in-depth troubleshooting, frequently asked questions, and validated protocols, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid?

There are two predominant strategies for synthesizing the target compound. The choice often depends on scale, available starting materials, and desired purity profile.

  • Amide Coupling Route: This is a convergent approach where two piperidine precursors, 1-acetylpiperidine-4-carboxylic acid and a protected piperidine-4-carboxylic acid derivative, are joined via an amide bond. This method offers flexibility but requires careful selection of coupling agents and protecting groups.

  • Friedel-Crafts Acylation Route: This is a shorter, often more scalable approach where piperidine-4-carbonyl chloride (derived from piperidine-4-carboxylic acid) reacts with 1-acetylpiperidine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1]

Q2: What are the most critical parameters influencing the reaction yield?

Several factors are crucial across both synthetic routes:

  • Reagent Purity: The purity of starting materials, particularly the piperidine precursors, is fundamental. Impurities can lead to side reactions and complicate purification.

  • Anhydrous Conditions: For the amide coupling route, especially when using moisture-sensitive coupling agents, and for the Friedel-Crafts route, maintaining strictly anhydrous (dry) conditions is critical to prevent hydrolysis of reagents and intermediates.

  • Temperature Control: Both exothermic and endothermic reactions are involved. For instance, the formation of the acylium ion in the Friedel-Crafts pathway is highly exothermic and requires careful cooling to prevent decomposition.[1]

  • Stoichiometry: Precise molar ratios of reactants, catalysts, and coupling agents are key. For example, an optimal 1.2:1 molar ratio of AlCl₃ to the acid chloride is recommended in the Friedel-Crafts route to maximize electrophilicity while minimizing side reactions.[1]

Q3: How is 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid typically purified and characterized?

Purification is generally achieved through recrystallization or column chromatography.

  • Recrystallization: Ethanol is a commonly used solvent for recrystallizing the intermediate 1-acetylpiperidine-4-carboxylic acid.[1] For the final product, a mixed solvent system may be required to achieve high purity.

  • Column Chromatography: For high-purity requirements, reversed-phase chromatography (e.g., on a C18 column) is effective.[1]

  • Characterization: The structure and purity should be confirmed using a combination of standard analytical techniques:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity.

    • Mass Spectrometry (MS): To verify the molecular weight (ESI-MS (m/z): [M+H]⁺ expected at 269.15).[1]

    • Infrared (IR) Spectroscopy: To identify key functional groups, such as the strong carbonyl (C=O) stretch around 1650 cm⁻¹.[1]

    • High-Performance Liquid Chromatography (HPLC): To determine the final purity, which should typically exceed 95-98%.[1]

Synthetic Pathways Overview

The following diagram illustrates the two primary synthetic routes discussed.

Synthesis_Pathways cluster_0 Route 1: Amide Coupling cluster_1 Route 2: Friedel-Crafts Acylation A1 Isonipecotic Acid C1 1-Acetylpiperidine-4-carboxylic acid (Intermediate A) A1->C1 Acetylation A2 Acetic Anhydride A2->C1 B1 Piperidine-4-carboxylic acid (with N-protection, e.g., Boc) D1 Amide Coupling (e.g., EDCI, HATU) B1->D1 C1->D1 E1 Protected Bipiperidine D1->E1 F1 Deprotection E1->F1 G 1'-Acetyl-[1,4'-bipiperidine] -4-carboxylic acid F1->G A3 Piperidine-4-carboxylic acid C3 Piperidine-4-carbonyl chloride (Intermediate B) A3->C3 Acid Chloride Formation B3 Thionyl Chloride (SOCl₂) B3->C3 E3 Friedel-Crafts Acylation (AlCl₃ Catalyst) C3->E3 D3 1-Acetylpiperidine D3->E3 E3->G

Caption: Primary synthetic routes to the target compound.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, providing causal analysis and actionable solutions.

Problem Potential Cause Recommended Solution & Scientific Rationale
1. Low Yield in Acetylation Step (Route 1) Incomplete reaction due to insufficient activation or competing hydrolysis.Solution: Use acetic anhydride in a suitable solvent like dichloromethane (DCM).[1] The reaction can be slow at ambient temperature; monitor by TLC until the starting material is consumed. Rationale: Acetic anhydride is a powerful acetylating agent. DCM is an inert solvent that facilitates the reaction without participating in it.
2. Low Yield in Amide Coupling Step (Route 1) - Hydrolysis of the coupling agent or activated carboxylic acid.- Steric hindrance.- Inappropriate choice of coupling agent.Solution: Ensure all glassware is oven-dried and reagents/solvents are anhydrous. Use a robust coupling agent like HATU or EDCI/DMAP.[2] Run the reaction under an inert atmosphere (N₂ or Ar). Rationale: Coupling agents are highly electrophilic and susceptible to hydrolysis. Steric hindrance between the two piperidine rings can slow the reaction, necessitating a highly efficient coupling system.
3. Low Yield in Friedel-Crafts Step (Route 2) - Deactivation of the AlCl₃ catalyst by moisture.- Decomposition of the acylium ion intermediate at high temperatures.- Incomplete reaction.Solution: Use fresh, high-purity AlCl₃ and anhydrous DCM. Perform the addition of reagents at 0°C and then allow the reaction to slowly warm to room temperature.[1] Monitor reaction progress by TLC or LC-MS. Rationale: AlCl₃ is extremely hygroscopic. Temperature control is vital to prevent exothermic decomposition of the reactive intermediate.[1]
4. Formation of Multiple By-products - N-Deacetylation: The acetyl group can be labile under harsh acidic or basic conditions.- Side reactions with catalyst: Excess Lewis acid can lead to undesired reactions.Solution: During workup of the Friedel-Crafts reaction, use a mild base like saturated sodium bicarbonate (NaHCO₃) for neutralization.[1] Avoid prolonged exposure to strong acids or bases during purification. Adhere strictly to the recommended catalyst stoichiometry. Rationale: NaHCO₃ is strong enough to neutralize the acid but mild enough to avoid cleaving the acetyl amide bond.
5. Difficulty in Product Isolation The product may be highly soluble in the workup solvent or may crystallize slowly.Solution: After aqueous workup and extraction, ensure the organic solvent is thoroughly dried (e.g., with MgSO₄ or Na₂SO₄) and completely removed under reduced pressure. If the product oils out, try trituration with a non-polar solvent (e.g., diethyl ether or hexanes) to induce crystallization. Alternatively, perform a solvent screen for recrystallization.

Experimental Protocols

Protocol 1: Synthesis via Friedel-Crafts Acylation

This protocol is adapted from methodologies described in the literature and is optimized for scalability and efficiency.[1]

Step 1: Formation of Piperidine-4-carbonyl chloride

  • To a stirred suspension of piperidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g), add thionyl chloride (SOCl₂, 1.5 eq) dropwise at 0°C.

  • Allow the mixture to warm to room temperature, then heat to reflux (approx. 40°C) for 3 hours. Causality: This step converts the carboxylic acid to the more reactive acid chloride, necessary for the subsequent Friedel-Crafts reaction.

  • Cool the mixture and concentrate under reduced pressure to remove excess SOCl₂ and solvent. The resulting crude piperidine-4-carbonyl chloride hydrochloride is used directly in the next step.

Step 2: Friedel-Crafts Acylation

  • In a separate flask under an inert atmosphere, suspend aluminum chloride (AlCl₃, 1.2 eq) in anhydrous DCM (15 mL/g of AlCl₃).

  • Cool the suspension to 0°C.

  • Add a solution of 1-acetylpiperidine (1.1 eq) in anhydrous DCM dropwise to the AlCl₃ suspension.

  • Add a solution of the crude piperidine-4-carbonyl chloride from Step 1 in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12 hours. Causality: AlCl₃ activates the acid chloride to form a highly electrophilic acylium ion, which then reacts with the electron-rich carbonyl of 1-acetylpiperidine. Slow warming prevents uncontrolled exothermic reactions.

  • Monitor the reaction by TLC or LC-MS for the disappearance of starting material.

  • Once complete, carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the aqueous layer by slowly adding saturated aqueous NaHCO₃ solution until the pH is ~7-8.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid.

Troubleshooting Workflow

The following diagram provides a logical workflow for diagnosing and resolving common synthesis issues.

Troubleshooting_Workflow Start Experiment Yield is Low or Product is Impure Check_Purity Verify Purity of Starting Materials (NMR, GC/MS) Start->Check_Purity Check_Conditions Review Reaction Conditions: Anhydrous? Inert Atmosphere? Check_Purity->Check_Conditions [Purity OK] Purify_SM Purify Starting Materials (Recrystallize/Distill) Check_Purity->Purify_SM [Impure] Check_Temp Confirm Temperature Control During Reaction & Workup Check_Conditions->Check_Temp [Conditions OK] Optimize_Conditions Optimize Reaction Setup: Dry Glassware, Fresh Solvents Check_Conditions->Optimize_Conditions [Deficient] Analyze_Crude Analyze Crude Product (LC-MS, NMR) Check_Temp->Analyze_Crude [Temp OK] Refine_Temp Refine Temperature Profile: Use Cryocool/Ice Bath Check_Temp->Refine_Temp [Unstable] Identify_Impurity Identify Impurity Structure Analyze_Crude->Identify_Impurity [Impure] End Achieved Target Yield/Purity Analyze_Crude->End [Product OK] Purify_SM->Start Optimize_Conditions->Start Refine_Temp->Start Adjust_Stoich Adjust Stoichiometry or Reaction Time Identify_Impurity->Adjust_Stoich Unreacted SM Modify_Workup Modify Workup/Purification: (e.g., Mild Base, Different Column) Identify_Impurity->Modify_Workup Side Product Adjust_Stoich->Start Modify_Workup->Start

Caption: A systematic workflow for troubleshooting synthesis.

References

  • Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis - MDPI. Available at: [Link]

  • Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid - Google Patents.
  • Preparation method for 1-N-BOC-4-acetyl piperidine - Google Patents.
  • 1-Acetylpiperidine-4-carboxylic acid | C8H13NO3 - PubChem. Available at: [Link]

Sources

Technical Support Center: Synthesis of 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and field-proven insights. Our goal is to help you navigate the common challenges associated with this synthesis, ensuring high yield, purity, and reproducibility.

Introduction: The Synthetic Challenge

1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid is a valuable bifunctional building block in pharmaceutical development, often utilized in the construction of complex molecules like CCR5 antagonists for HIV treatment and other pharmacologically active agents[1]. Its synthesis, while conceptually straightforward, involves multiple steps where side reactions can significantly impact yield and purity. This guide focuses on a common and robust synthetic pathway: the reductive amination of 1-acetyl-4-piperidone with an ester of piperidine-4-carboxylic acid (isonipecotic acid), followed by saponification.

Proposed Synthetic Workflow

The recommended pathway is a two-step process starting from commercially available materials. This approach is favored for its reliability and the relative ease of purification of its intermediates.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Saponification A 1-Acetyl-4-piperidone D Ethyl 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylate A->D B Ethyl Isonipecotate B->D C Sodium Triacetoxyborohydride (STAB) C->D Reductive Coupling F 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid D->F E NaOH / H₂O, EtOH E->F Ester Hydrolysis

Caption: Proposed two-step synthesis of the target compound.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My final yield is significantly lower than expected. What are the most likely causes?

Low yield is a common issue that can originate from inefficiencies in either the reductive amination or the saponification step. A systematic approach is required to diagnose the problem.

Potential Cause A: Inefficient Reductive Amination (Step 1)

The coupling of the two piperidine rings is the most critical step.

  • Mechanism Insight: Reductive amination involves the formation of an intermediate iminium ion from the ketone and amine, which is then reduced by a hydride source. Sodium triacetoxyborohydride (STAB) is ideal because it is mild and selectively reduces the iminium ion in the presence of the ketone, minimizing side reactions[2].

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure the sodium triacetoxyborohydride is anhydrous and has been stored properly. It is moisture-sensitive and will decompose, losing its reducing power.

    • Check for Competing Reactions: The primary side reaction is the simple reduction of the 1-acetyl-4-piperidone starting material to 1-acetyl-piperidin-4-ol. This occurs if the hydride reagent reacts with the ketone before the iminium ion can form.

      • Solution: Ensure the amine (ethyl isonipecotate) and ketone (1-acetyl-4-piperidone) are pre-stirred, often with a mild acid catalyst like acetic acid, for a period (e.g., 30-60 minutes) before adding the reducing agent. This allows for sufficient formation of the key iminium intermediate[2].

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials. If the ketone is consumed but the desired product is not the major species, look for a mass corresponding to the alcohol side product.

Potential Cause B: Incomplete Saponification or Product Loss (Step 2)

The hydrolysis of the ethyl ester to the carboxylic acid can also be a source of yield loss.

  • Mechanism Insight: Saponification is the base-mediated hydrolysis of an ester. The reaction is generally irreversible because the resulting carboxylate anion is resonance-stabilized and resistant to nucleophilic attack by the alcohol[3].

  • Troubleshooting Steps:

    • Ensure Complete Hydrolysis: Monitor the reaction by TLC or LC-MS until all the starting ester is consumed. If the reaction stalls, additional base or a longer reaction time at a slightly elevated temperature may be necessary.

    • Optimize pH for Isolation: The final product is a zwitterionic amino acid. During workup, the pH must be carefully adjusted to the isoelectric point (pI) to ensure precipitation and minimize its solubility in the aqueous phase. Adjusting the pH too low or too high will result in the formation of the fully protonated or deprotonated salt, which may be highly water-soluble.

      • Solution: After hydrolysis, carefully acidify the reaction mixture with an acid like 1M HCl. Monitor the precipitation of the product. Check the pH of the mother liquor to find the optimal precipitation point (typically pH 4-6) for future batches.

Troubleshooting start Problem: Low Yield check_step1 Analyze Step 1 (Reductive Amination) Crude Product by LC-MS start->check_step1 sm_present High % of Starting Materials (Ketone/Amine) Present? check_step1->sm_present alcohol_present Major Impurity is 1-Acetyl-piperidin-4-ol? sm_present->alcohol_present No sol_reagent Cause: Inactive Reducing Agent Solution: Use fresh, anhydrous STAB. sm_present->sol_reagent Yes sol_iminium Cause: Poor Iminium Formation Solution: Pre-stir ketone/amine +/- AcOH. sm_present->sol_iminium Yes step1_ok Step 1 Product is Clean, Proceed to Step 2 Analysis alcohol_present->step1_ok No sol_add Cause: Premature Ketone Reduction Solution: Add STAB portion-wise at 0°C. alcohol_present->sol_add Yes check_step2 Analyze Final Product (Step 2) by LC-MS & NMR step1_ok->check_step2 ester_present Significant Starting Ester Remains? check_step2->ester_present sol_hydrolysis Cause: Incomplete Hydrolysis Solution: Increase reaction time/temp or NaOH eq. ester_present->sol_hydrolysis Yes sol_workup Cause: Product Loss During Workup Solution: Carefully adjust pH to isoelectric point for precipitation. Avoid extreme pH. ester_present->sol_workup No

Caption: Troubleshooting decision tree for diagnosing low yield.

Q2: My NMR/LC-MS shows unexpected impurities. How can I identify and eliminate them?

A clean reaction is crucial. Below is a table of common impurities, their origin, and mitigation strategies.

Impurity NameLikely OriginAnalytical Signature (LC-MS / ¹H NMR)Mitigation Strategy
1-Acetyl-piperidin-4-ol Premature reduction of the ketone starting material in Step 1.MS: [M+H]⁺ corresponding to C₇H₁₃NO₂. ¹H NMR: Appearance of a new multiplet ~3.6-4.0 ppm (CH-OH).Add reducing agent slowly at reduced temperature (0 °C). Ensure iminium formation by pre-stirring ketone and amine before adding the reducing agent[2].
[1,4'-Bipiperidine]-4-carboxylic acid Hydrolysis of the N-acetyl amide bond during Step 2.MS: [M+H]⁺ corresponding to C₁₀H₁₈N₂O₂. ¹H NMR: Disappearance of the acetyl singlet ~2.1 ppm.Use milder saponification conditions (e.g., LiOH in THF/H₂O at room temperature instead of NaOH at reflux). Avoid excessively long reaction times or high temperatures.
Ethyl 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylate Incomplete saponification in Step 2.MS: [M+H]⁺ corresponding to the starting material for Step 2. ¹H NMR: Persistence of ethyl signals (quartet ~4.1 ppm, triplet ~1.2 ppm).Increase reaction time, temperature, or equivalents of base. Ensure adequate mixing. The reaction with pure water is very slow, requiring a catalyst[4].
Dimer of 1-acetyl-4-piperidone Self-condensation of the ketone starting material (aldol reaction).MS: [M+H]⁺ corresponding to C₁₄H₂₂N₂O₃.Run the reaction under neutral or slightly acidic conditions. Avoid basic conditions during the reductive amination step.

Frequently Asked Questions (FAQs)

Q: What is the purpose of the acetyl group?

The N-acetyl group serves two primary functions. First, it acts as a protecting group, preventing the nitrogen atom from undergoing undesired side reactions. Second, it deactivates the piperidine nitrogen, making it a tertiary amide, which prevents it from interfering with the reductive amination where the secondary amine of the other piperidine ring is the desired nucleophile.

Q: Why is sodium triacetoxyborohydride (STAB) preferred over other reducing agents like sodium borohydride (NaBH₄)?

STAB is a milder and more selective reducing agent than NaBH₄. Its steric bulk and reduced reactivity allow it to selectively reduce the iminium ion intermediate over the ketone starting material. NaBH₄ is more reactive and will rapidly reduce the ketone, leading to the formation of 1-acetyl-piperidin-4-ol as a major byproduct.

Q: Can I perform a one-pot synthesis without isolating the intermediate ester?

While technically possible, it is not recommended for achieving high purity. The reaction conditions for reductive amination (typically in a non-polar aprotic solvent like dichloromethane or dichloroethane) are incompatible with saponification (which requires a protic, aqueous environment). Isolating the intermediate ethyl ester allows for its purification by chromatography or crystallization, ensuring that any unreacted starting materials or side products from the first step are removed before proceeding to hydrolysis.

Q: How should I monitor the reaction progress effectively?
  • For Step 1 (Reductive Amination): Use LC-MS. It provides the most information, allowing you to track the disappearance of both starting materials and the appearance of the product mass. TLC is also effective; stain with potassium permanganate to visualize all components.

  • For Step 2 (Saponification): LC-MS is ideal to confirm the complete disappearance of the starting ester. TLC can also be used, where the product carboxylic acid will have a different retention factor (typically lower Rƒ) than the starting ester.

Experimental Protocols

Disclaimer: These protocols are provided as a general guideline. All experiments should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

Protocol 1: Synthesis of Ethyl 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylate
  • To a solution of 1-acetyl-4-piperidone (1.0 eq) and ethyl isonipecotate (1.05 eq)[5] in anhydrous 1,2-dichloroethane (DCE), add glacial acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by LC-MS until the 1-acetyl-4-piperidone is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Synthesis of 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid
  • Dissolve the purified ethyl 1'-acetyl-[1,4'-bipiperidine]-4-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to 50-60 °C.

  • Stir for 2-4 hours, monitoring the disappearance of the starting material by LC-MS or TLC.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Carefully adjust the pH to ~5-6 with 1M HCl. A white precipitate should form.

  • Stir the slurry in the ice bath for 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold diethyl ether.

  • Dry the product under vacuum to yield the final compound. Confirm identity and purity via ¹H NMR, ¹³C NMR, and HRMS.

References
  • Google Patents. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • PubChem. 1-Acetylpiperidine-4-carboxylic acid. [Link]

  • PubChem. 1,4'-Bipiperidine. [Link]

  • Google Patents. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
  • Google Patents. US7662964B2 - Process for producing [1,4′] bipiperidinyl-1′-carbonyl chloride or hydrochloride thereof.
  • Chemistry LibreTexts. 15.8: Hydrolysis of Esters. (2022-09-15). [Link]

  • ResearchGate. What could be possible undesired reactions if I start Fmoc removal by PIP/DMF if I had an incomplete washing of the acetylated (AC2O) peptide? (2019-03-07). [Link]

  • Mol-Instincts. Ethyl Isonipecotate: Technical Data and Application Overview. [Link]

  • MDPI. Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives. [Link]

  • Chemguide. hydrolysis of esters. [Link]

Sources

Technical Support Center: Friedel-Crafts Reactions for Bipiperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Friedel-Crafts reactions involving bipiperidine and related nitrogen-containing heterocycles. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the unique challenges of applying this classic carbon-carbon bond-forming reaction to substrates containing basic nitrogen atoms. Our goal is to provide not just solutions, but a deep mechanistic understanding to empower your experimental design and troubleshooting efforts.

Part 1: The Core Challenge: Lewis Acid Deactivation

The primary obstacle in performing Friedel-Crafts reactions on piperidine-containing molecules is the inherent Lewis basicity of the ring nitrogen. This nitrogen atom readily coordinates with the Lewis acid catalyst (e.g., AlCl₃, FeCl₃), effectively sequestering it. This acid-base complexation prevents the catalyst from activating the alkylating or acylating agent, leading to reaction failure.

cluster_problem The Problem: Catalyst Sequestration Piperidine Bipiperidine Substrate (Lewis Base) Complex Inactive N-AlCl₃ Complex Piperidine->Complex Forms stable complex LewisAcid AlCl₃ Catalyst (Lewis Acid) AlkylHalide R-COCl (Acylating Agent) LewisAcid->AlkylHalide Intended Activation LewisAcid->Complex NoReaction No Reaction! AlkylHalide->NoReaction

Caption: Lewis acid catalyst is trapped by the basic piperidine nitrogen.

The solution to this fundamental issue is strategic N-protection, which forms the basis of our troubleshooting guide.

Part 2: Troubleshooting Guide (Question & Answer Format)
Q1: My Friedel-Crafts reaction shows no product formation and I only recover my starting material. What is the primary cause?

A1: This is the classic symptom of catalyst deactivation. The lone pair on your piperidine nitrogen is more nucleophilic than the aromatic ring you are targeting, leading to preferential reaction with the Lewis acid catalyst.

Causality & Solution: You must reduce the basicity of the nitrogen atom by converting it into a non-nucleophilic functional group. The most common and effective strategy is to protect the nitrogen as an amide or a carbamate. The electron-withdrawing nature of the carbonyl group delocalizes the nitrogen's lone pair through resonance, rendering it significantly less basic and unable to coordinate with the Lewis acid.

  • Amide Protection (e.g., Acetyl, Benzoyl): Highly effective and robust. The resulting N-acylpiperidine is generally stable to Friedel-Crafts conditions.

  • Carbamate Protection (e.g., Boc, Cbz): Also effective, though the stability can vary depending on the specific carbamate and the reaction conditions.

A successful reaction workflow therefore involves an additional protection/deprotection sequence.

Start Bipiperidine Starting Material Protect Step 1: N-Protection (e.g., Ac₂O, pyridine) Start->Protect Protected N-Protected Bipiperidine (Non-basic Nitrogen) Protect->Protected FC_Reaction Step 2: Friedel-Crafts Reaction (RCOCl, AlCl₃) Protected->FC_Reaction FC_Product N-Protected Product FC_Reaction->FC_Product Deprotect Step 3: Deprotection (e.g., HCl, heat) FC_Product->Deprotect FinalProduct Final Bipiperidine Product Deprotect->FinalProduct cluster_alkylation Alkylation (High Risk) cluster_acylation Acylation (Recommended) A1 Primary Alkyl Halide + AlCl₃ A2 Primary Carbocation (Unstable) A1->A2 A3 Hydride Shift A2->A3 A4 Secondary Carbocation (More Stable) A3->A4 A5 Rearranged Product A4->A5 B1 Acyl Chloride + AlCl₃ B2 Acylium Ion (Stable, No Rearrangement) B1->B2 B3 Ketone Product B2->B3 B4 Reduction (e.g., Wolff-Kishner) B3->B4 B5 Desired Alkyl Product B4->B5

Caption: Decision path to avoid carbocation rearrangement.

Q4: I am attempting an intramolecular Friedel-Crafts reaction to build a fused ring onto my bipiperidine system, but it's not working. What are the specific considerations for cyclization?

A4: Intramolecular Friedel-Crafts reactions are powerful but have their own set of rules. Success depends on forming a thermodynamically stable ring and favoring the intramolecular pathway over intermolecular polymerization.

Key Considerations:

  • Ring Size: The reaction is most successful for forming 5- and 6-membered rings. [1]Formation of 6-membered rings is often kinetically and thermodynamically favored over 5- or 7-membered rings. [1]Ensure your tether length is appropriate.

  • Concentration: To favor intramolecular cyclization, the reaction should be run under high-dilution conditions. This reduces the probability of two molecules reacting with each other (intermolecularly).

  • Catalyst Choice: For intramolecular acylations that start from a carboxylic acid, strong Brønsted acids like polyphosphoric acid (PPA) or methanesulfonic acid (MSA) are often more effective than traditional Lewis acids. [1]They act as both the catalyst and the solvent.

Part 3: General FAQs
  • Why can't I just use a large excess of the Lewis acid to overcome the nitrogen basicity? While tempting, this approach is inefficient and often fails. The N-Lewis acid complex is very stable. Furthermore, the resulting positively charged complex strongly deactivates the entire molecule, making the aromatic ring far too electron-poor to participate in electrophilic substitution. [2]

  • Which N-protecting group is best? The N-acetyl group is a reliable starting point due to its low cost, ease of installation, and stability. However, the deprotection conditions (typically strong acid or base) can be harsh. If your molecule has other sensitive functional groups, a more orthogonally-removed group like Fmoc (removed with piperidine) or Boc (removed with mild acid) might be a better choice. [3]

  • Can I perform a Friedel-Crafts reaction on a pyridine ring instead of a phenyl ring attached to a piperidine? No. The pyridine ring is highly electron-deficient due to the electronegative nitrogen atom and does not undergo Friedel-Crafts reactions. [4]The nitrogen atom in the pyridine ring will also complex with the Lewis acid, deactivating the catalyst.

Part 4: Experimental Protocol Example

Reaction: Friedel-Crafts Acylation of N-Acetyl-4-phenylpiperidine

This protocol is a representative example and should be adapted based on your specific substrate and laboratory safety procedures.

1. Materials:

  • N-Acetyl-4-phenylpiperidine (1.0 eq)
  • Acetyl chloride (1.2 eq)
  • Anhydrous Aluminum chloride (AlCl₃) (1.5 eq)
  • Anhydrous Dichloromethane (DCM)
  • Hydrochloric acid (1M HCl)
  • Saturated sodium bicarbonate solution (NaHCO₃)
  • Brine (saturated NaCl solution)
  • Anhydrous magnesium sulfate (MgSO₄)

2. Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel with N-Acetyl-4-phenylpiperidine and anhydrous DCM.
  • Cool the solution to 0 °C using an ice bath.
  • Carefully and portion-wise, add the anhydrous AlCl₃ to the stirred solution. The addition is exothermic. Ensure the internal temperature does not exceed 5-10 °C.
  • Allow the resulting slurry to stir at 0 °C for 15 minutes.
  • Add acetyl chloride dropwise via the dropping funnel over 20-30 minutes, maintaining the internal temperature below 10 °C.
  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 4-16 hours (monitor by TLC or LC-MS).
  • Workup: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1M HCl.
  • Separate the organic layer. Extract the aqueous layer twice with DCM.
  • Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
  • Purify the crude material by column chromatography or recrystallization as appropriate.
References
  • Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6. [Link]

  • Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved January 24, 2026, from [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) – Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Banday, M. R. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(60), 34613-34643. [Link]

  • ResearchGate. (n.d.). Beyond Friedel-Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Request PDF. [Link]

  • LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]

  • Journal of Synthetic Chemistry. (n.d.). Friedel–Crafts Arylation Reactions in the Presence of Cu(OTf)2 for the Synthesis of Acridine Derivatives. [Link]

  • Ohata, J. (2024). Friedel-Crafts reactions for biomolecular chemistry. Organic & Biomolecular Chemistry, 22(20), 4055-4081. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • ResearchGate. (1992). "Safety-Catch" Protecting Groups in Peptide Synthesis. [Link]

  • University Handout. (n.d.). Friedel-Crafts Handout. [Link]

  • Papakyriakou, A., & Zografos, A. L. (2021). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. Beilstein Journal of Organic Chemistry, 17, 1872-1901. [Link]

  • ResearchGate. (2026). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. An Introduction to Drug Synthesis. Oxford Learning Link. [Link]

  • Filo. (2025). Explain why pyridine does not undergo Friedel-Crafts reactions. [Link]

  • The Organic Chemistry Tutor. (2022). Amides as a Protecting Group for Friedel-Crafts Reactions- One Slide Guide [Video]. YouTube. [Link]

Sources

Technical Support Center: Purification of 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid (CAS: 1260843-94-4). This molecule's unique bifunctional and zwitterionic nature presents specific hurdles that can impact yield and purity. This guide is structured to provide researchers, scientists, and drug development professionals with both foundational understanding and actionable troubleshooting protocols to achieve high-purity material efficiently.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries and provides foundational knowledge crucial for troubleshooting.

Q1: My crude product is a sticky, amorphous solid that is difficult to handle and seems insoluble in standard solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc). What is the underlying cause?

A: The primary reason is the molecule's zwitterionic character. It possesses both a basic tertiary amine (the piperidine nitrogen) and an acidic carboxylic acid. At or near a neutral pH, the molecule can form an internal salt, leading to a highly polar, zwitterionic state. This structure results in strong intermolecular interactions and high lattice energy, significantly reducing its solubility in non-polar organic solvents. Solubility is expected to be highest in polar protic solvents (e.g., water, methanol) or under acidic/basic conditions where it forms a soluble salt.

Q2: What are the most common impurities I should anticipate from a standard reductive amination synthesis?

A: Impurities are highly dependent on the specific synthetic route, but common species to monitor include:

  • Unreacted Starting Materials: Such as 1-acetyl-4-piperidone and [1,4'-bipiperidine] (if the final N-acetylation is incomplete).

  • De-acetylated Product: Hydrolysis of the acetyl group under harsh acidic or basic work-up conditions can yield [1,4'-bipiperidine]-4-carboxylic acid.

  • By-products from Reductant: Boron-containing by-products if using sodium triacetoxyborohydride.

  • Over-alkylated Species: Though less common, side reactions can sometimes occur.

Q3: I'm attempting purification using silica gel column chromatography, but I'm observing severe peak tailing and poor separation. How can I resolve this?

A: This is a classic issue when purifying basic compounds on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface strongly and irreversibly interact with the basic nitrogen atom of your bipiperidine compound, leading to tailing and often, loss of material on the column.

To mitigate this, you must add a modifier to your mobile phase to "mask" the silanol groups. A common and effective strategy is to add a small amount of a competitive base, such as 0.5-1% triethylamine (Et₃N) , to your eluent system (e.g., DCM/Methanol). Alternatively, for zwitterionic compounds, using an acidic modifier like 1% acetic acid can also improve chromatography by ensuring the compound is consistently protonated.

Q4: Can 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid degrade during work-up or purification?

A: Yes, the primary point of lability is the N-acetyl amide bond. This bond can undergo hydrolysis if exposed to strong acidic (e.g., concentrated HCl) or strong basic (e.g., >2M NaOH) conditions, particularly when heated. It is advisable to perform pH adjustments at lower temperatures (0-10 °C) and avoid prolonged exposure to extreme pH levels to preserve the acetyl group.

Section 2: Troubleshooting Guides & Protocols

This section provides detailed workflows for overcoming specific purification challenges.

Problem 1: Low Purity (<90%) After Initial Synthetic Work-up

Probable Cause: Presence of significant amounts of acidic, basic, or neutral impurities that were not removed during the initial extraction.

Solution: pH-Driven Extractive Purification

This protocol leverages the amphoteric nature of your target compound to systematically remove different classes of impurities. The key is to manipulate the pH of the aqueous phase to control whether the compound resides in the organic or aqueous layer.

  • Initial Dissolution: Dissolve the crude product (1.0 eq) in a suitable organic solvent such as Ethyl Acetate (EtOAc, 10-20 volumes). If solubility is poor, a co-solvent like Tetrahydrofuran (THF) may be added, but ensure the final mixture is immiscible with water.

  • Removal of Acidic Impurities: Transfer the organic solution to a separatory funnel and wash with a saturated sodium bicarbonate solution (NaHCO₃, 2 x 5 volumes). This will deprotonate and extract any acidic impurities (like unreacted carboxylic acids) into the aqueous layer.

  • Extraction of the Target Compound: Now, extract the organic layer with 1M Hydrochloric Acid (HCl, 2 x 5 volumes). The basic nitrogen on your compound will be protonated, forming a water-soluble hydrochloride salt that moves into the acidic aqueous layer. Neutral impurities will remain in the EtOAc layer.

  • Back-Wash (Optional but Recommended): Wash the combined acidic aqueous layers with fresh EtOAc (1 x 3 volumes) to remove any residual neutral impurities.

  • Precipitation at Isoelectric Point (pI): Cool the acidic aqueous layer in an ice bath (0-5 °C). Slowly add 2M Sodium Hydroxide (NaOH) dropwise with vigorous stirring to adjust the pH. The molecule's solubility will be at a minimum at its pI. Monitor the pH closely. The product should begin to precipitate. Continue adding base until precipitation is complete (typically around pH 7-8).

  • Isolation: Age the resulting slurry in the ice bath for 30-60 minutes to maximize crystal growth. Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the filter cake sequentially with cold deionized water, followed by a cold non-polar solvent like diethyl ether or hexane to displace the water and facilitate drying. Dry the purified solid under high vacuum.

G start Crude Product in Ethyl Acetate wash1 Wash with sat. NaHCO₃ start->wash1 aq1 Aqueous Layer 1 (Acidic Impurities) wash1->aq1 Discard org1 Organic Layer 1 wash1->org1 extract Extract with 1M HCl org1->extract org2 Organic Layer 2 (Neutral Impurities) extract->org2 Discard aq2 Aqueous Layer 2 (Product as HCl Salt) extract->aq2 adjust_ph Cool to 0°C Adjust pH to ~7.5 with NaOH aq2->adjust_ph precipitate Precipitation of Pure Product adjust_ph->precipitate end_product Filtered & Dried Product (>95% Purity) precipitate->end_product

Caption: Workflow for pH-driven extractive purification.

Problem 2: Difficulty Achieving High Purity (>98%) by Standard Methods

Probable Cause: Presence of structurally similar impurities (e.g., the de-acetylated analog) that have similar physicochemical properties, making separation by extraction or simple recrystallization difficult.

Solution: Chromatographic Purification

When impurities are closely related, chromatography is the most powerful tool. The choice of technique is critical.

The following decision tree can guide your selection process. For 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid, Reverse Phase chromatography is often the most effective starting point.

G start Is Purity < 98% after Extraction/Recrystallization? rp Method 1: Reverse Phase HPLC (Recommended Start) start->rp Yes np Method 2: Normal Phase (Silica) (with Additives) rp->np If separation is still poor iex Method 3: Ion Exchange (for stubborn ionic impurities) np->iex If tailing persists

Caption: Decision tree for selecting a chromatography method.

This is the preferred method for polar, ionizable compounds.

  • Stationary Phase: C18 silica is the standard choice.

  • Mobile Phase A: Deionized water with 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA). The acid ensures the carboxylic acid is protonated and suppresses silanol interactions.

  • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH) with the same concentration of the same acid (FA or TFA).

  • Procedure:

    • Dissolve the sample in a minimum amount of a 50:50 mixture of Mobile Phase A and B, or in DMSO if necessary.

    • Equilibrate the preparative C18 column with a starting mixture (e.g., 95% A / 5% B).

    • Inject the sample.

    • Run a linear gradient to elute the compound, for example, from 5% B to 70% B over 30-40 column volumes.

    • Collect fractions and analyze by analytical HPLC or TLC.

    • Combine pure fractions, remove the organic solvent (ACN/MeOH) via rotary evaporation, and lyophilize the remaining aqueous solution to obtain the pure product as a formic or trifluoroacetic acid salt.

  • Stationary Phase: Standard Silica Gel (230-400 mesh).

  • Mobile Phase System: A polar system like Dichloromethane/Methanol is a good starting point.

  • Key Additive: Add 1% Triethylamine (Et₃N) to the pre-mixed mobile phase. This is critical to prevent peak tailing.

  • Procedure:

    • Prepare the column by slurrying the silica gel in the mobile phase (e.g., 98:2 DCM/MeOH + 1% Et₃N).

    • Dissolve the crude material in a minimal amount of the mobile phase or DCM.

    • Load the sample onto the column.

    • Elute with the mobile phase, gradually increasing the polarity (e.g., from 2% MeOH to 10% MeOH) if necessary.

    • Monitor fractions by TLC (ensure the TLC plate is developed in a chamber containing the same solvent system, including the Et₃N).

    • Combine pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.

Section 3: Physicochemical Data Summary

Having key data on hand is essential for planning and interpreting purification experiments.

PropertyValue / InformationSource
CAS Number 1260843-94-4[1][2]
Molecular Formula C₁₃H₂₂N₂O₃[2]
Molecular Weight 254.33 g/mol [1][2]
Appearance Typically a white to off-white solidN/A
pKa (estimated) Carboxylic Acid: ~4.5-5.0Piperidine Nitrogen: ~10.5-11.0Standard Values
Isoelectric Point (pI, estimated) ~7.5 - 8.0Calculated
Purity (Commercial) Typically offered at ≥95%[1]

References

  • CymitQuimica. 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid.

  • BLDpharm. 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid.

  • PubChem. 1-Acetylpiperidine-4-carboxylic acid. National Center for Biotechnology Information.

  • Thermo Scientific Chemicals. 1-Acetylpiperidine-4-carboxylic acid, 98+%

Sources

preventing byproduct formation in N-acetylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for N-acetylation reactions. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of N-acetylation, a cornerstone reaction in organic synthesis. Here, we move beyond basic protocols to address the nuanced challenges that can lead to byproduct formation, offering field-tested insights and solutions to ensure the integrity and efficiency of your experiments. Our approach is grounded in mechanistic principles to empower you to not just follow a protocol, but to understand and control your chemical transformations.

Introduction: The Ubiquity and Challenges of N-Acetylation

N-acetylation, the introduction of an acetyl group onto a nitrogen atom, is a fundamental transformation in organic chemistry, pivotal for synthesizing pharmaceuticals, protecting amines in multi-step syntheses, and modifying biomolecules.[1][2] The reaction is typically accomplished using common reagents like acetic anhydride or acetyl chloride.[3] While seemingly straightforward, the reactivity of these agents can lead to a variety of byproducts, compromising yield, purity, and even the viability of a synthetic route.

This guide provides a structured, in-depth approach to troubleshooting and preventing the most common side reactions: O-acetylation of concurrent hydroxyl groups and Diacetylation of primary amines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to address the most pressing issues encountered during N-acetylation reactions. Each question reflects a common experimental problem, followed by a detailed explanation of the underlying chemistry and actionable solutions.

Issue 1: O-Acetylation - Unwanted Ester Byproduct Formation

Question: "I am trying to N-acetylate my substrate, which also contains a hydroxyl group (an alcohol or phenol). My analysis shows a significant amount of O-acetylated byproduct. How can I achieve selective N-acetylation?"

Causality & Mechanism: This is a classic problem of chemoselectivity. Both amines and alcohols are nucleophiles capable of attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride). The outcome of the reaction is a competition between N-acetylation and O-acetylation. The key to controlling this is understanding the relative nucleophilicity of the amine and hydroxyl groups under different reaction conditions.

  • Under Basic/Neutral Conditions (Kinetic Control): Amines are generally more nucleophilic than alcohols. Therefore, under kinetically controlled conditions (typically at lower temperatures and with a non-nucleophilic base), the faster reaction—N-acetylation—is favored.

  • Under Acidic Conditions (Thermodynamic Control): In the presence of a strong acid, the amine is protonated to form a non-nucleophilic ammonium salt (R-NH3+). This effectively "switches off" the amine's reactivity. The less basic hydroxyl group remains largely unprotonated and is now the only available nucleophile, leading to selective O-acetylation.[1][4] This principle is often exploited when O-acetylation is the desired outcome.[1]

Troubleshooting Flowchart: O-Acetylation

G start Problem: O-Acetylation Byproduct Detected check_conditions Analyze Reaction Conditions start->check_conditions check_base What type of base was used? base_strong Strongly Basic / Nucleophilic Base check_base->base_strong Yes, strong/nucleophilic base_weak Weak / Non-Nucleophilic Base (e.g., Pyridine, DIPEA) check_base->base_weak Yes, weak/hindered base_none No Base / Acidic Conditions check_base->base_none No, or acidic check_conditions->check_base Is a base present? solution_base Action: Switch to a sterically hindered, non-nucleophilic base like DIPEA or 2,6-lutidine. Use stoichiometric amounts. base_strong->solution_base solution_temp Action: Lower the reaction temperature (e.g., 0 °C to RT). This favors the kinetically preferred N-acetylation. base_weak->solution_temp solution_acid Explanation: Amine was protonated, deactivating it. Hydroxyl group acetylation is favored. Action: Add a suitable base (e.g., pyridine, triethylamine) to neutralize acid and free the amine. base_none->solution_acid G cluster_0 Step 1: Mono-acetylation (Fast) cluster_1 Step 2: Di-acetylation (Slow, Forcing Conditions) A R-NH₂ (Primary Amine) C R-NH-Ac (Amide Product) A->C + Ac₂O B Ac₂O D R-NH-Ac (Amide) F R-N(Ac)₂ (Imide Byproduct) D->F + Ac₂O E Excess Ac₂O High Temp G DMAP DMAP (Catalyst) Intermediate N-Acetylpyridinium Ion (Highly Reactive) DMAP->Intermediate + Ac₂O Ac2O Acetic Anhydride Product R₂N-Ac (Product) Intermediate->Product + R₂NH Regen DMAP-H⁺ Intermediate->Regen - Acetate Amine R₂NH (Hindered Amine) Regen->DMAP + Base - Base-H⁺ Base Et₃N (Base)

Sources

Technical Support Center: Catalyst Selection for Efficient Synthesis of 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the synthesis of 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid. We will explore the foundational chemistry, delve into a comparative analysis of catalyst systems, and offer detailed troubleshooting and FAQ sections to address common experimental challenges.

Foundational Chemistry: The Synthetic Pathway

The most direct and widely adopted strategy for constructing the C-N bond in the [1,4'-bipiperidine] core is through reductive amination . This one-pot reaction involves the condensation of a ketone (1-acetyl-4-piperidone) with a secondary amine (piperidine-4-carboxylic acid or its ester) to form a transient iminium ion, which is then immediately reduced by a selective hydride agent to yield the target tertiary amine.

The overall transformation is as follows:

1-acetyl-4-piperidone + piperidine-4-carboxylic acid --(Catalyst/Reducing Agent)--> 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid

The efficiency and selectivity of this reaction are critically dependent on the choice of the reducing agent, which must preferentially reduce the C=N double bond of the iminium intermediate over the C=O bond of the starting ketone.

Start Starting Materials: 1. 1-Acetyl-4-piperidone 2. Piperidine-4-carboxylic acid (or ester) Mix Mix reactants in a suitable aprotic solvent (e.g., DCE, THF) Start->Mix Iminium Iminium Ion Formation (May require catalytic acid, e.g., AcOH) Mix->Iminium Catalyst Add Selective Reducing Agent (e.g., Sodium Triacetoxyborohydride) Iminium->Catalyst Key Step Reduction In Situ Reduction of the Iminium Ion Catalyst->Reduction Quench Reaction Quench (e.g., with saturated NaHCO₃) Reduction->Quench Workup Aqueous Work-up & Extraction Quench->Workup Purify Purification (e.g., Crystallization, Chromatography) Workup->Purify Product Final Product: 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid Purify->Product

Caption: General workflow for the synthesis via reductive amination.

Catalyst Selection: A Comparative Analysis

The choice of reducing agent is the most critical parameter for a successful synthesis. An ideal catalyst offers high selectivity for the iminium ion, operates under mild conditions, and minimizes side reactions.

Goal Goal: Efficiently Synthesize 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid Selectivity Is preventing ketone reduction a high priority? Goal->Selectivity Safety Are there concerns about toxic byproducts (e.g., HCN)? Goal->Safety Conditions Is high-pressure equipment available? Goal->Conditions STAB Use Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) + High Selectivity + Mild Conditions - Water Sensitive Selectivity->STAB Yes NaBH4 Use Sodium Borohydride (NaBH₄) (Stepwise procedure recommended) + Inexpensive - Low selectivity, can reduce ketone - Requires careful control Selectivity->NaBH4 No Safety->STAB Yes NaBH3CN Use Sodium Cyanoborohydride (NaBH₃CN) + Good Selectivity - Forms toxic HCN at pH < 9 - Less reactive than STAB Safety->NaBH3CN No Conditions->STAB No Hydrogenation Use Catalytic Hydrogenation (e.g., Pd/C, H₂) + Atom Economical - Requires pressure reactor - Catalyst poisoning risk Conditions->Hydrogenation Yes

Caption: Decision tree for selecting the appropriate catalyst system.
Catalyst / Reducing AgentMechanismKey AdvantagesKey DisadvantagesRecommended For
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Hydride TransferExcellent selectivity for imines/iminium ions over ketones.[1][2] Mild, general, and high-yielding.[3]Water-sensitive; requires aprotic solvents. More expensive than NaBH₄.Primary recommendation. Ideal for one-pot synthesis where ketone reduction is a major concern.
Sodium Cyanoborohydride (NaBH₃CN) Hydride TransferGood selectivity for iminium ions at mildly acidic pH.Highly toxic. Generates HCN gas if the pH drops below 9.[4] Slower reaction rates.Experienced users with strict pH control. Largely superseded by STAB due to safety profiles.[2]
Sodium Borohydride (NaBH₄) Hydride TransferInexpensive and readily available.Poor selectivity. Readily reduces the starting ketone, leading to alcohol byproduct and low yield.[5]Stepwise procedures: form the imine first, isolate or wait for completion, then add NaBH₄.[6] Not ideal for one-pot synthesis.
Catalytic Hydrogenation (e.g., Pd/C, Ir, Ni) Heterogeneous CatalysisHigh atom economy (H₂ is the only reagent). Suitable for large-scale synthesis.Requires specialized high-pressure equipment. Risk of catalyst poisoning from reagents or byproducts.[7]Scale-up operations where investment in specialized equipment is justified.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Start Problem Encountered LowYield Low Yield of Product Start->LowYield Byproduct Major Byproduct Observed (1-acetyl-4-piperidinol) Start->Byproduct Stalled Reaction Stalls / No Conversion Start->Stalled LY_Cause1 Check Reagent Purity & Stoichiometry LowYield->LY_Cause1 BP_Cause Cause: Ketone is being reduced faster than the imine. Byproduct->BP_Cause ST_Cause1 Is the catalyst active? Stalled->ST_Cause1 LY_Sol1 Purify starting materials. Ensure amine/ketone are 1:1. LY_Cause1->LY_Sol1 No LY_Cause2 Is iminium formation efficient? LY_Cause1->LY_Cause2 Yes LY_Sol2 Add catalytic acetic acid (0.1 eq) to promote iminium formation. LY_Cause2->LY_Sol2 No LY_Cause3 Is the work-up procedure optimal? LY_Cause2->LY_Cause3 Yes LY_Sol3 Adjust pH during extraction to ensure product is in the organic layer. LY_Cause3->LY_Sol3 No BP_Sol1 Switch to a more selective catalyst. STAB is the best choice. BP_Cause->BP_Sol1 BP_Sol2 If using NaBH₄, ensure imine formation is complete before adding it. BP_Cause->BP_Sol2 ST_Sol1 Use fresh, anhydrous STAB. It decomposes in the presence of moisture. ST_Cause1->ST_Sol1 No ST_Cause2 Is the solvent appropriate? ST_Cause1->ST_Cause2 Yes ST_Sol2 Use anhydrous aprotic solvents (DCE, THF, DCM). Avoid alcohols. ST_Cause2->ST_Sol2 No

Sources

Technical Support Center: Scale-Up of 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from the bench to pilot or manufacturing scale. We will address common challenges, provide in-depth troubleshooting guides, and offer detailed protocols grounded in established chemical principles.

Overview of the Synthetic Strategy

1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid is a valuable bifunctional building block in medicinal chemistry.[1] Its synthesis typically involves a two-stage process: first, the construction of the core [1,4'-bipiperidine]-4-carboxylic acid scaffold, followed by the N-acetylation of the secondary amine. The most common and scalable approach for the core synthesis is the reductive amination between piperidin-4-one and a suitable piperidine-4-carboxylic acid derivative, or the catalytic hydrogenation of a pyridine precursor.

This guide will focus on a common synthetic route: the catalytic hydrogenation of a pyridine precursor to form the bipiperidine core, followed by N-acetylation.

G cluster_0 Stage 1: Bipiperidine Core Synthesis cluster_1 Stage 2: N-Acetylation & Hydrolysis Pyridine_Precursor 4-(Pyridin-4-yl)piperidine- 1-carboxylic acid ester Bipiperidine_Intermediate [1,4'-Bipiperidine]-4-carboxylic acid ester Pyridine_Precursor->Bipiperidine_Intermediate Catalytic Hydrogenation (e.g., Pt/C, H₂) Acetylation 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid ester Bipiperidine_Intermediate->Acetylation Acetylation (e.g., Ac₂O) Final_Product 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid Acetylation->Final_Product Ester Hydrolysis (e.g., LiOH, HCl) G start Low Yield or Stalled Hydrogenation check_catalyst Is the catalyst active and loading sufficient? start->check_catalyst check_mixing Is agitation adequate for catalyst suspension? check_catalyst->check_mixing No increase_catalyst Increase catalyst loading or use fresh catalyst. check_catalyst->increase_catalyst Yes check_conditions Are pressure and temperature high enough? check_mixing->check_conditions No increase_agitation Increase stirrer RPM. Check impeller design. check_mixing->increase_agitation Yes increase_conditions Increase H₂ pressure and/or temperature. check_conditions->increase_conditions Yes success Achieve Full Conversion check_conditions->success No increase_catalyst->check_mixing increase_agitation->check_conditions increase_conditions->success

Caption: Troubleshooting workflow for incomplete hydrogenation.

Section B: Stage 2 - N-Acetylation & Purification
Q3: The N-acetylation with acetic anhydride is highly exothermic and difficult to control at scale. How can I manage the reaction temperature safely?

Answer: Thermal control is one of the most critical safety considerations during scale-up. The high reactivity of amines with acetic anhydride can lead to a thermal runaway if not managed properly. [2]

  • Causality:

    • High Reaction Enthalpy: The acylation of an amine is a highly exothermic process.

    • Surface Area to Volume Ratio: As the reactor size increases, the surface area available for heat exchange decreases relative to the volume of the reacting mass. This makes cooling far less efficient than in laboratory glassware.

    • Addition Rate: A rapid addition of the acylating agent releases a large amount of energy in a short period, overwhelming the cooling capacity of the reactor jacket.

  • Mitigation Strategies:

    • Controlled (Reverse) Addition: Instead of adding acetic anhydride to the amine solution, consider adding the amine solution to a cooled solution of the acetic anhydride. More commonly, add the acetic anhydride slowly and sub-surface via a dosing pump to a cooled solution of the amine.

    • Use a Co-solvent: Running the reaction in a suitable solvent (e.g., dichloromethane, ethyl acetate) increases the thermal mass of the system, helping to absorb the heat generated.

    • Ensure Adequate Cooling: The reactor must have an efficient cooling jacket. Perform the addition at a low temperature (e.g., 0-5 °C) and allow the temperature to rise slowly to the desired setpoint.

    • Limit Accumulation: The addition rate should be slow enough that the reaction consumes the reagent as it is added, preventing the accumulation of unreacted reagents which could later react uncontrollably.

Q4: My final product fails to crystallize or oils out during workup. How can I achieve a solid, filterable product?

Answer: Isolation of a zwitterionic or highly polar molecule like this carboxylic acid can be challenging. The physical form is highly dependent on pH and solvent.

  • Causality:

    • Incorrect pH: As an amino acid derivative, the product's solubility is highly pH-dependent. At very low or very high pH, it will exist as a salt and be highly water-soluble. It is least soluble near its isoelectric point.

    • Residual Solvents/Impurities: The presence of excess workup solvents or impurities can act as an "oil" and inhibit crystallization.

    • Supersaturation: The solution may be supersaturated, requiring nucleation to initiate crystallization.

  • Troubleshooting Protocol:

    • Precise pH Adjustment: After hydrolysis, carefully adjust the pH of the aqueous solution. Use a calibrated pH meter and add acid/base dropwise near the target pH. The optimal pH for precipitation is typically between 4 and 6.

    • Solvent Screening: If direct precipitation from water is difficult, perform a solvent screen. Extract the product into an organic solvent at low pH, dry the organic layer, and then screen various anti-solvents (e.g., heptane, MTBE, isopropanol) to induce crystallization. Recrystallization from solvents like isopropanol or ethanol has been reported for similar structures. [1][3] 3. Seeding: If you have a small amount of pure, solid material, add a few seed crystals to the supersaturated solution to induce crystallization.

    • Temperature Cycling: Slowly cool the solution. If no crystals form, gently warm it to dissolve any oils and then cool again, sometimes even more slowly. This can help the molecules align into a crystal lattice.

Experimental Protocols

Protocol 1: Scale-Up Hydrogenation of Pyridine Precursor

This protocol assumes the use of a pressure reactor suitable for the conditions described.

  • Reactor Preparation: Ensure the pressure reactor is clean, dry, and has been leak-tested.

  • Charging: Charge the reactor with the 4-(Pyridin-4-yl)piperidine-1-carboxylic acid ester (1.0 equiv) and a suitable solvent (e.g., methanol or acetic acid, approx. 5-10 L/kg of substrate).

  • Catalyst Addition: Under an inert atmosphere (Nitrogen or Argon), carefully add the hydrogenation catalyst (e.g., 5% Rh/C, 5-10 wt% loading).

  • Inerting: Seal the reactor and purge the headspace with nitrogen (3 cycles) followed by hydrogen (3 cycles) to remove all oxygen.

  • Reaction: Pressurize the reactor with hydrogen to the target pressure (e.g., 50 bar / 725 psi). Begin agitation, ensuring the catalyst is well suspended. Heat the reactor to the target temperature (e.g., 80 °C).

  • Monitoring: Monitor the reaction by observing hydrogen uptake and by taking periodic samples (if the reactor allows) for HPLC analysis. The reaction is complete when the starting material and intermediates are consumed (<1% by HPLC area).

  • Work-up: Cool the reactor to ambient temperature and carefully vent the hydrogen. Purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. CAUTION: The catalyst on the filter pad is pyrophoric and must be kept wet with solvent at all times and disposed of according to safety guidelines.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude [1,4'-bipiperidine]-4-carboxylic acid ester, which can be used directly in the next step.

Protocol 2: N-Acetylation and Hydrolysis
  • Dissolution & Cooling: Dissolve the crude bipiperidine intermediate (1.0 equiv) and a non-nucleophilic base like triethylamine (1.2 equiv) in dichloromethane (5-10 L/kg) in a jacketed reactor. Cool the solution to 0-5 °C. [4]2. Controlled Addition: Add acetic anhydride (1.1 equiv) dropwise via a dosing pump over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by HPLC until the starting material is consumed.

  • Aqueous Quench: Cool the reaction back to 10 °C and slowly quench by adding water. Separate the organic layer.

  • Hydrolysis: To the organic layer, add a solution of Lithium Hydroxide (LiOH) (2.0 equiv) in water. Stir vigorously at room temperature until HPLC confirms the ester has been fully hydrolyzed.

  • Isolation & Purification: Separate the aqueous layer. Cool it to 10 °C and carefully adjust the pH to ~5 with 1M HCl. The product should precipitate. Stir the resulting slurry for 1-2 hours, then filter the solid. Wash the filter cake with cold water and then with a non-polar solvent like heptane. Dry the solid under vacuum.

References

  • Google Patents. CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
  • Google Patents. CN1583742A - Method for preparing 4-piperidyl piperidine.
  • PMC. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Google Patents.
  • Royal Society of Chemistry. Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. [Link]

  • Google Patents. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
  • MDPI. Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. [Link]

  • Journal of the American Chemical Society. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. [Link]

  • PubMed. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. [Link]

  • Google Patents. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • Organic Chemistry Portal. Piperidine synthesis. [Link]

  • DTIC. Piperidine Synthesis. [Link]

  • ResearchGate. What could be possible undesired reactions if I start Fmoc removal by PIP/DMF if I had an incomplete washing of the acetylated (AC2O) peptide?. [Link]

  • Royal Society of Chemistry. Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions. [Link]

  • PMC. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. [Link]

  • YouTube. Preparation of Piperidines, Part 3: Substituted at Position 4. [Link]

  • MDPI. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]

  • PubChem. [1,4'-Bipiperidine]-1'-carboxylic acid. [Link]

Sources

Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities, robust analytical methodologies are paramount. This guide provides an in-depth analysis of 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid, a key building block in medicinal chemistry, utilizing ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the structural elucidation, discuss the nuances of spectral interpretation, and provide a comparative overview with High-Performance Liquid Chromatography (HPLC) to offer a holistic perspective on its analytical characterization.

Introduction to 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid and the Role of NMR

1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid is a bifunctional molecule featuring two piperidine rings, an acetyl group, and a carboxylic acid moiety. This complex structure makes it a valuable scaffold in the design of novel therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification and purity assessment of such molecules. It provides detailed information about the chemical environment of each proton and carbon atom, allowing for unambiguous structure confirmation and the identification of potential isomers and impurities.

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

A detailed and validated protocol is crucial for obtaining high-quality, reproducible NMR data. The following methodology is recommended for the analysis of 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in 0.6 mL of a suitable deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for exchangeable protons like the carboxylic acid proton. DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for observing labile protons.

  • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for achieving good signal dispersion.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each unique carbon.

    • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay (d1): 2 seconds.

The causality behind these choices lies in balancing signal-to-noise with experimental time. The higher number of scans for ¹³C NMR is a direct consequence of the lower sensitivity of the ¹³C nucleus compared to ¹H.

¹H and ¹³C NMR Spectral Analysis

Due to the unavailability of experimentally acquired spectra in the public domain, the following analysis is based on predicted data derived from the analysis of structurally similar compounds, including 1-acetylpiperidine-4-carboxylic acid and other N-acetylated piperidine derivatives.[1]

Molecular Structure and Atom Numbering

Caption: Molecular structure of 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid with atom numbering.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The ¹H NMR spectrum is expected to be complex due to the presence of two piperidine rings and the possibility of conformational isomers (rotamers) arising from restricted rotation around the N-acetyl amide bond. This can lead to broadening or duplication of signals for the protons on the acetylated piperidine ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~12.2br s1HCOOHChemical shift is concentration and solvent dependent; may be broad.
~4.4 - 3.8m2HH-2'ax, H-6'axAxial protons deshielded by the acetyl group. Potential for separate signals due to rotamers.
~3.4 - 2.8m4HH-2'eq, H-6'eq, H-2ax, H-6axEquatorial protons of the acetylated ring and axial protons of the second ring.
~2.7 - 2.4m1HH-4'Methine proton connecting the two piperidine rings.
~2.1s3HCH₃Singlet for the acetyl methyl group.
~2.0 - 1.2m11HH-3', H-5', H-3, H-5, H-2eq, H-6eq, H-4Overlapping signals of the remaining piperidine ring protons.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The presence of rotamers may also cause some signals of the acetylated piperidine ring to appear as pairs of closely spaced peaks.

Chemical Shift (δ, ppm)Assignment
~176COOH
~169C=O (acetyl)
~60C-4'
~52C-2, C-6
~45C-2', C-6'
~41C-4
~30C-3, C-5
~28C-3', C-5'
~21CH₃

Comparative Analysis: NMR vs. HPLC-UV

While NMR is unparalleled for structural elucidation, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a widely used orthogonal technique for purity assessment and quantification.

FeatureNMR SpectroscopyHPLC-UV
Principle Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field.Separates components of a mixture based on their differential partitioning between a mobile and a stationary phase, followed by UV detection.
Structural Information Provides detailed structural information, enabling unambiguous identification.Provides limited structural information (retention time).
Quantification Can be quantitative (qNMR) without the need for a specific reference standard for the analyte.Requires a reference standard of the analyte for accurate quantification.
Impurity Profiling Can identify and quantify unknown impurities if their structure can be elucidated from the spectrum.Can detect and quantify impurities, but their identification requires isolation and further analysis (e.g., by MS or NMR).
Sensitivity Generally less sensitive than HPLC-UV.Highly sensitive, capable of detecting trace-level impurities.
Throughput Lower throughput due to longer acquisition times, especially for ¹³C NMR.High throughput, suitable for routine quality control.

Workflow Comparison:

G cluster_0 NMR Analysis Workflow cluster_1 HPLC-UV Analysis Workflow a Sample Dissolution b NMR Data Acquisition (1H, 13C) a->b c Spectral Processing & Interpretation b->c d Structure Verification & Purity Assessment c->d e Mobile Phase & Sample Preparation f Chromatographic Separation e->f g UV Detection f->g h Data Analysis (Peak Integration) g->h i Purity & Concentration Determination h->i

Caption: Comparative workflows for NMR and HPLC-UV analysis.

Conclusion

The structural analysis of 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid by ¹H and ¹³C NMR spectroscopy provides a comprehensive understanding of its molecular framework. The predicted spectral data, based on analogous structures, offers a reliable guide for researchers in confirming the identity and purity of their synthesized compound. The potential for rotational isomers should be considered during spectral interpretation. When complemented with an orthogonal technique like HPLC-UV, a robust and complete analytical characterization can be achieved, ensuring the quality and integrity of this important chemical building block for drug discovery and development.

References

  • PubChem. 1-Acetylpiperidine-4-carboxylic acid. [Link]

  • Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

A Comparative Guide to the Synthesis of 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid is a key building block in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. Its rigid bipiperidine core and functional handles—the acetyl group and the carboxylic acid—allow for systematic structural modifications to optimize pharmacological properties. This guide provides an in-depth comparison of three primary synthetic routes to this valuable intermediate: Reductive Amination, N-Alkylation, and a two-step Amide Coupling-Reduction sequence. Each methodology is evaluated based on efficiency, scalability, and practical considerations for researchers in drug discovery and development.

Comparative Analysis of Synthetic Strategies

The selection of a synthetic route is a critical decision in any drug development program, balancing factors such as yield, purity, cost, and scalability. The following table summarizes the key metrics for the three discussed pathways to 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid.

Parameter Route 1: Reductive Amination Route 2: N-Alkylation Route 3: Amide Coupling & Reduction
Number of Steps 1 (one-pot) or 2 (stepwise)2-32
Overall Yield Good to ExcellentModerate to GoodModerate
Starting Materials 1-Acetyl-4-piperidone, Piperidine-4-carboxylic acid (or ester)1-Acetyl-4-halopiperidine, Piperidine-4-carboxylic acid (or ester)1-Acetylpiperidine-4-carboxylic acid, 4-Aminopiperidine derivative
Key Reagents NaBH(OAc)₃, NaBH₃CNK₂CO₃, NaHHATU, DCC; LiAlH₄, BH₃
Scalability HighModerateModerate
Key Advantages Convergent, often one-pot, high atom economyReadily available starting materialsModular approach
Key Challenges Potential for over-alkylation, control of reaction conditionsUse of potentially hazardous alkylating agents, moderate yieldsTwo distinct transformations, strong reducing agents required

Route 1: Reductive Amination

Reductive amination is a highly efficient and widely used method for the formation of carbon-nitrogen bonds.[1] In the context of synthesizing 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid, this approach involves the reaction of 1-acetyl-4-piperidone with piperidine-4-carboxylic acid or its corresponding ester, followed by in situ reduction of the resulting iminium ion intermediate.

The choice of reducing agent is critical for the success of this reaction. Mild hydride reagents such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred as they selectively reduce the iminium ion in the presence of the ketone starting material.[2][3] NaBH(OAc)₃ is particularly advantageous as it is less toxic than NaBH₃CN and can be used in a one-pot procedure without the need for strict pH control.[4]

Reductive Amination 1-Acetyl-4-piperidone 1-Acetyl-4-piperidone Iminium Ion Intermediate Iminium Ion Intermediate 1-Acetyl-4-piperidone->Iminium Ion Intermediate Condensation Piperidine-4-carboxylic acid Piperidine-4-carboxylic acid Piperidine-4-carboxylic acid->Iminium Ion Intermediate Target Molecule Target Molecule Iminium Ion Intermediate->Target Molecule Reduction (NaBH(OAc)₃)

Caption: Reductive Amination Workflow

Experimental Protocol: Reductive Amination
  • To a stirred solution of piperidine-4-carboxylic acid (1.0 eq) in 1,2-dichloroethane (DCE) is added 1-acetyl-4-piperidone (1.1 eq).

  • The mixture is stirred at room temperature for 1 hour to facilitate the formation of the iminium intermediate.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes. The reaction is then stirred at room temperature for 12-24 hours.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to afford 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid.

Route 2: N-Alkylation (Nucleophilic Substitution)

This classical approach relies on the formation of the C-N bond through a nucleophilic substitution reaction. Typically, the nitrogen of piperidine-4-carboxylic acid (or its ester derivative to enhance solubility and reactivity) acts as the nucleophile, displacing a leaving group on a 1-acetylpiperidine ring. A common precursor for this is 1-acetyl-4-halopiperidine.

The reaction is generally carried out in the presence of a non-nucleophilic base, such as potassium carbonate or sodium hydride, to deprotonate the piperidine nitrogen, thereby increasing its nucleophilicity.[5] The choice of solvent is crucial, with polar aprotic solvents like DMF or acetonitrile being typical.

N-Alkylation 1-Acetyl-4-halopiperidine 1-Acetyl-4-halopiperidine Alkylation Alkylation 1-Acetyl-4-halopiperidine->Alkylation Piperidine-4-carboxylic acid ester Piperidine-4-carboxylic acid ester Piperidine-4-carboxylic acid ester->Alkylation Base (K₂CO₃) Ester Hydrolysis Ester Hydrolysis Alkylation->Ester Hydrolysis Intermediate Ester Target Molecule Target Molecule Ester Hydrolysis->Target Molecule LiOH or NaOH

Caption: N-Alkylation Synthetic Pathway

Experimental Protocol: N-Alkylation
  • To a solution of ethyl piperidine-4-carboxylate (1.0 eq) in anhydrous acetonitrile is added potassium carbonate (2.0 eq) and 1-acetyl-4-bromopiperidine (1.1 eq).

  • The reaction mixture is heated to reflux and stirred for 12-24 hours, with progress monitored by TLC or LC-MS.

  • After cooling to room temperature, the inorganic salts are removed by filtration.

  • The filtrate is concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude ester intermediate.

  • The crude ester is dissolved in a mixture of THF and water, and lithium hydroxide (2.0 eq) is added.

  • The mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

  • The THF is removed under reduced pressure, and the aqueous solution is acidified to pH ~4-5 with 1N HCl.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried to yield 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid.

Route 3: Amide Coupling and Reduction

This two-step sequence offers a modular approach where the two piperidine rings are first linked via a stable amide bond, which is subsequently reduced to the target tertiary amine. The initial amide formation is a standard peptide coupling reaction between 1-acetylpiperidine-4-carboxylic acid and a 4-aminopiperidine derivative, often with a protected carboxylic acid functionality. Common coupling reagents include dicyclohexylcarbodiimide (DCC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU).[6]

The second step involves the reduction of the amide carbonyl. This typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃). The choice of reducing agent must be compatible with the other functional groups in the molecule.

Amide_Coupling_Reduction 1-Acetylpiperidine-4-carboxylic acid 1-Acetylpiperidine-4-carboxylic acid Amide Intermediate Amide Intermediate 1-Acetylpiperidine-4-carboxylic acid->Amide Intermediate Coupling Agent (HATU) 4-Aminopiperidine derivative 4-Aminopiperidine derivative 4-Aminopiperidine derivative->Amide Intermediate Target Molecule Target Molecule Amide Intermediate->Target Molecule Reduction (LiAlH₄)

Caption: Amide Coupling and Reduction Sequence

Experimental Protocol: Amide Coupling and Reduction

Step 1: Amide Coupling

  • To a solution of 1-acetylpiperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF are added HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).[7]

  • The mixture is stirred at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • A solution of a suitable 4-aminopiperidine derivative (e.g., with a protected carboxylic acid) (1.0 eq) in DMF is added, and the reaction is stirred at room temperature for 12-18 hours.

  • The reaction mixture is diluted with ethyl acetate and washed sequentially with 1N HCl, saturated aqueous sodium bicarbonate, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude amide is purified by column chromatography.

Step 2: Amide Reduction

  • To a suspension of lithium aluminum hydride (3.0 eq) in anhydrous THF at 0 °C is added a solution of the amide intermediate from Step 1 in THF dropwise.

  • The reaction mixture is then heated to reflux for 4-8 hours.

  • After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

  • The resulting suspension is filtered through celite, and the filtrate is concentrated.

  • If a protecting group was used on the second piperidine ring, it is removed under appropriate conditions. The final product is then purified by chromatography or recrystallization.

Conclusion

The synthesis of 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid can be effectively achieved through several distinct synthetic strategies.

  • Reductive amination stands out as a highly efficient and convergent route, particularly suitable for large-scale synthesis due to its potential for one-pot execution and high yields.

  • N-Alkylation offers a more traditional approach that may be advantageous if the specific halo-substituted starting materials are readily available or more cost-effective.

  • The Amide Coupling-Reduction sequence provides a robust and modular alternative, allowing for the independent synthesis and purification of the amide intermediate, which can be beneficial in complex multi-step syntheses.

The optimal choice of synthesis will ultimately depend on the specific resources, scale, and purity requirements of the research or development program. Each route presents a viable pathway to this important pharmaceutical intermediate, and the detailed protocols provided herein serve as a practical guide for chemists in the field.

References

  • CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine - Google P
  • US5861513A - Preparation of 1-acetyl-4-piperidones - Google P
  • US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google P
  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017-09-01). [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2015). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2015(2), 283-311.
  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

  • PubChem. 1-Acetylpiperidine-4-carboxylic acid. [Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine?. (2017-03-16). [Link]

  • Myers, A. G. Chem 115: Reductive Amination. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • WO2006055321A2 - Process of making fentanyl intermediates - Google P
  • Zhang, L., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Molecules, 22(5), 706.
  • CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine - Google P
  • de Koning, C. B., Michael, J. P., & Rousseau, A. L. (2012). Synthetic approaches for piperidone-based templates as scaffolds to access chirally enriched donepezil analogues. Beilstein journal of organic chemistry, 8, 1729–1738.
  • ResearchGate. Amide Bond Formation and Peptide Coupling. (2025-08-07). [Link]

  • Ramachandran, P. V., & Gagare, P. D. (2017). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Organic & biomolecular chemistry, 15(46), 9797–9801.
  • ResearchGate. ChemInform Abstract: Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. (2025-08-07). [Link]

  • ResearchGate. Silane-based reductive amination on solid phase. Reagents and conditions. [Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. (2022-08-29). [Link]

Sources

A Comparative Guide to the Biological Activity of 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, understanding the nuanced relationships between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparison of the potential biological activity of 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid and its analogs. While direct experimental data on the parent compound is limited in publicly accessible literature, by examining its structural motifs and the well-documented activities of its analogs, we can infer its likely biological roles and the impact of specific chemical modifications.

Introduction to 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid

1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid is a derivative of the [1,4'-bipiperidine] scaffold, a privileged structure in medicinal chemistry. This core is found in numerous biologically active compounds, suggesting its potential for interacting with various biological targets. The key structural features of the parent compound include:

  • A [1,4'-bipiperidine] core: This rigid, saturated heterocyclic system provides a defined three-dimensional arrangement of functional groups.

  • An N-acetyl group: This modification on one of the piperidine rings can influence solubility, metabolic stability, and receptor binding.

  • A carboxylic acid group: This acidic moiety can participate in hydrogen bonding and ionic interactions, which are crucial for target engagement.

Given that nipecotic acid (piperidine-3-carboxylic acid) and its derivatives are known inhibitors of GABA reuptake, it is plausible that 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid could exhibit activity within the central nervous system, potentially modulating GABAergic neurotransmission.[1][2] This guide will explore this hypothesis and other potential activities by comparing the parent compound to analogs with documented biological effects.

The Bipiperidine Scaffold: A Versatile Pharmacophore

The [1,4'-bipiperidine] scaffold is a common feature in compounds targeting a range of biological systems. Its structural rigidity and the ability to introduce diverse substituents at multiple positions make it an attractive starting point for drug discovery.

cluster_0 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid cluster_1 Analogs Parent [N]1(C(=O)C)CCC(CC1)C1CCN(CC1)C(=O)O Analog1 Antifungal Analogs (e.g., N-dodecyl derivatives) Parent->Analog1 Modification of N-substituent and Carboxylic Acid Analog2 AChE Inhibitors (e.g., N-benzyl derivatives) Parent->Analog2 Modification of N-acetyl group Analog3 Ca2+ Channel Blockers (1,4-dihydropyridine aza-analogs) Parent->Analog3 Core scaffold modification Analog4 FXR Partial Agonists (1-(4-aminophenylacetyl)piperidine) Parent->Analog4 Modification of N-acetyl group and bipiperidine core

Caption: Structural relationship between the parent compound and its diverse analogs.

Comparative Biological Activities

Antifungal Activity

Recent studies have explored 4-aminopiperidine derivatives as a novel class of antifungal agents that target ergosterol biosynthesis.[3] While structurally distinct from our parent compound in having an amino group instead of a carboxylic acid, these analogs highlight the potential of the piperidine scaffold in antifungal drug discovery.

Compound/AnalogTarget/MechanismKey FindingsReference
1-benzyl-N-dodecylpiperidin-4-amineInhibition of sterol C14-reductase and sterol C8-isomerase in ergosterol biosynthesis.Promising in vitro antifungal activity against Candida spp. and Aspergillus spp.[3]
N-dodecyl-1-phenethylpiperidin-4-amineInhibition of sterol C14-reductase and sterol C8-isomerase in ergosterol biosynthesis.Significant antifungal activity against various clinically relevant fungal isolates.[3]

The key takeaway from these analogs is the importance of a long alkyl chain (dodecyl) on the 4-position nitrogen for potent antifungal activity. This suggests that the carboxylic acid of our parent compound might not be optimal for this specific target and that esterification or amidation with a lipophilic moiety could be a fruitful direction for analog synthesis.

Acetylcholinesterase (AChE) Inhibition

Derivatives of the piperidine scaffold have been extensively investigated as inhibitors of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine.[4] Dysregulation of cholinergic signaling is a hallmark of Alzheimer's disease.

A study on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives revealed that modifications to the N-substituent and the side chain at the 4-position dramatically impact AChE inhibitory potency.[4]

Compound/AnalogIC50 (AChE)Key Structural FeaturesReference
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (Compound 21)0.56 nM- N-benzyl group on the piperidine. - Bulky benzoyl moiety on the side chain.[4]

This research underscores the significance of the nitrogen atom of the piperidine ring for activity. The N-acetyl group in our parent compound, being less basic than the N-benzyl group of the active analogs, might result in weaker AChE inhibition. However, this suggests a clear path for optimization.

Calcium Channel Modulation

The 1,4-dihydropyridine scaffold is a well-known pharmacophore for L-type calcium channel blockers used in the treatment of hypertension. Aza-analogs, such as dihydropyrimidines, which share structural similarities with piperidine derivatives, also exhibit this activity.[5] While not direct analogs, these compounds provide insight into how the core heterocyclic structure can be tuned for calcium channel modulation.

Furthermore, studies on 1,4-disubstituted piperidines have shown inhibitory activity on neuronal T-type Ca2+ channels, which are implicated in neuropathic pain.[6] This suggests that the [1,4'-bipiperidine] core could be a valuable scaffold for developing novel analgesics.

Farnesoid X Receptor (FXR) Partial Agonism

A recent study identified a potent and selective FXR partial agonist with a 1-(4-aminophenylacetyl)piperidine scaffold.[7] This compound, V15, demonstrated an EC50 of 0.67 nM and showed efficacy in a mouse model of metabolic dysfunction-associated steatohepatitis (MASH).

Compound/AnalogTargetEC50Therapeutic PotentialReference
V15 (1-(4-aminophenylacetyl)piperidine derivative)FXR Partial Agonist0.67 ± 0.08 nMTreatment of MASH[7]

The N-acetyl group of our parent compound could be envisioned as a bioisosteric replacement for the N-phenylacetyl group of V15, suggesting that 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid or its derivatives might also modulate FXR activity.

Experimental Protocols

To empirically determine the biological activity of 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid and its newly synthesized analogs, a series of in vitro and in vivo assays would be necessary. Below are representative protocols for assessing some of the potential activities discussed.

In Vitro Acetylcholinesterase Inhibition Assay

This assay is based on the Ellman's method, which measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine.

Methodology:

  • Preparation of Reagents:

    • AChE solution (from electric eel or human recombinant).

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution.

    • Acetylthiocholine iodide (ATCI) solution.

    • Test compounds (1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid and analogs) dissolved in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, add buffer, AChE solution, and the test compound at various concentrations.

    • Incubate for a pre-determined time at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding ATCI and DTNB.

    • Monitor the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Dispense in 96-well plate Dispense in 96-well plate Prepare Reagents->Dispense in 96-well plate Incubate with AChE Incubate with AChE Dispense in 96-well plate->Incubate with AChE Initiate reaction with ATCI/DTNB Initiate reaction with ATCI/DTNB Incubate with AChE->Initiate reaction with ATCI/DTNB Measure Absorbance at 412 nm Measure Absorbance at 412 nm Initiate reaction with ATCI/DTNB->Measure Absorbance at 412 nm Calculate % Inhibition Calculate % Inhibition Measure Absorbance at 412 nm->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50 End End Determine IC50->End

Sources

A Comparative Validation of 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic Acid in a GPR88 Functional Assay

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid as a potential modulator of the orphan G protein-coupled receptor (GPCR), GPR88. Researchers, scientists, and drug development professionals will find detailed protocols, comparative data analysis with known GPR88 agonists, and insights into the experimental choices that ensure scientific rigor and trustworthiness.

Introduction: The Therapeutic Potential of Targeting GPR88

GPR88 is a Class A orphan GPCR predominantly expressed in the striatum, a key brain region involved in motor control, reward, and cognition.[1][2] Its strategic location and involvement in various signaling pathways have positioned it as a promising therapeutic target for a range of neuropsychiatric and neurodegenerative disorders, including schizophrenia, Parkinson's disease, and addiction.[1][3] GPR88 primarily couples to the Gi/o family of G proteins, and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3][4]

The bipiperidine scaffold, a core structural feature of 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid, is a privileged motif in medicinal chemistry, frequently appearing in compounds targeting central nervous system (CNS) receptors.[5][6] This guide outlines a systematic approach to investigate the hypothesis that 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid acts as a GPR88 agonist. We will detail a robust in vitro functional assay, compare its performance against established GPR88 agonists, and provide the rationale behind the experimental design to ensure the generation of reliable and reproducible data.

Experimental Design & Rationale

To validate the activity of 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid at the GPR88 receptor, a cell-based functional assay measuring downstream signaling is the most direct and informative approach. We will employ a cAMP accumulation assay, a gold-standard method for assessing the activity of Gi/o-coupled receptors.

Causality in Experimental Choices:

  • Assay Principle: The assay is designed to detect a decrease in intracellular cAMP levels upon receptor activation. To amplify the signal window, cells are first stimulated with forskolin, a potent activator of adenylyl cyclase, which elevates basal cAMP levels. A true GPR88 agonist will counteract this effect, resulting in a measurable reduction in cAMP. This approach provides a clear and quantifiable readout of Gi/o pathway activation.

  • Cell Line Selection: We will utilize a commercially available HEK293 (Human Embryonic Kidney 293) cell line stably expressing human GPR88. HEK293 cells are widely used in GPCR research due to their robust growth characteristics, amenability to transfection, and low endogenous expression of many GPCRs, which minimizes background noise. The use of a stable cell line ensures consistent receptor expression levels across experiments, a critical factor for data reproducibility.

  • Competitor Compounds: For a rigorous comparison, we will benchmark the performance of 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid against two well-characterized GPR88 agonists:

    • (1R, 2R)-2-PCCA: A potent and selective synthetic agonist of GPR88.[3]

    • RTI-13951-33: Another potent and brain-penetrant GPR88 agonist.[4] These compounds will serve as positive controls and allow for the determination of the relative potency and efficacy of our test compound.

Experimental Workflow

The overall experimental workflow is designed to be logical and efficient, moving from initial compound handling to data analysis.

Caption: A streamlined workflow for the GPR88 cAMP functional assay.

Detailed Methodologies

This section provides a step-by-step protocol for the validation assay. Adherence to these steps is crucial for obtaining high-quality, reproducible data.

Materials and Reagents
  • HEK293 cells stably expressing human GPR88

  • DMEM/F-12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)

  • 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid

  • (1R, 2R)-2-PCCA (Positive Control 1)

  • RTI-13951-33 (Positive Control 2)

  • Forskolin

  • IBMX (3-isobutyl-1-methylxanthine)

  • cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based)

  • 384-well white opaque assay plates

  • Phosphate-buffered saline (PBS)

  • DMSO (Dimethyl sulfoxide)

Step-by-Step Protocol
  • Compound Preparation:

    • Prepare a 10 mM stock solution of 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid, (1R, 2R)-2-PCCA, and RTI-13951-33 in 100% DMSO.

    • Perform a serial dilution of each compound in DMSO to create a range of concentrations for dose-response analysis (e.g., 11-point, 3-fold dilutions).

    • Prepare a working solution of each concentration by diluting the DMSO stocks into the assay buffer. The final DMSO concentration in the assay should be kept below 0.5% to avoid solvent-induced cytotoxicity.

  • Cell Culture and Seeding:

    • Culture the GPR88-HEK293 cells in a T75 flask at 37°C in a humidified atmosphere with 5% CO2.

    • Once the cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using a non-enzymatic cell dissociation solution.

    • Resuspend the cells in the assay medium and perform a cell count.

    • Seed the cells into a 384-well plate at a density of 5,000 cells per well in a volume of 20 µL.

    • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • cAMP Accumulation Assay:

    • Prepare a stimulation buffer containing forskolin and IBMX. The final concentration of forskolin should be chosen to elicit approximately 80% of the maximal cAMP response (typically 1-10 µM). IBMX, a phosphodiesterase inhibitor, is included to prevent the degradation of cAMP.

    • Add 10 µL of the diluted compound solutions to the respective wells of the cell plate. Include wells with vehicle (DMSO) only as a negative control.

    • Immediately add 10 µL of the forskolin/IBMX stimulation buffer to all wells.

    • Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection:

    • Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit. This typically involves the addition of lysis buffer and detection reagents.

  • Data Analysis:

    • The raw data (e.g., fluorescence or luminescence intensity) is first normalized. The signal from the vehicle-only wells (stimulated with forskolin) is set as 100% response, and the signal from wells with a maximally effective concentration of a positive control is used to define the 0% response (maximal inhibition).

    • Plot the normalized response against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration) and Emax (maximum efficacy) for each compound.

Comparative Data Analysis

The performance of 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid should be directly compared to the reference compounds.

CompoundEC50 (nM) [Predicted]Emax (% Inhibition) [Predicted]
1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid500 - 100085 - 95
(1R, 2R)-2-PCCA10 - 5095 - 100
RTI-13951-3320 - 10090 - 100

Note: The values in this table are hypothetical and serve as a template for presenting experimental results. The actual values will be determined from the experimental data.

GPR88 Signaling Pathway

The following diagram illustrates the canonical Gi/o signaling pathway activated by GPR88 agonists.

GPR88_Signaling cluster_cytoplasm Cytoplasm GPR88 GPR88 Gi Gi/o Protein GPR88->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits ATP ATP ATP->AC Agonist GPR88 Agonist Agonist->GPR88 Binds

Caption: GPR88 activation of the Gi/o signaling cascade.

Conclusion and Future Directions

This guide has outlined a robust and scientifically sound methodology for the validation of 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid as a potential GPR88 agonist. By following the detailed protocols and employing the recommended comparative analysis, researchers can confidently assess the compound's potency and efficacy.

Should 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid demonstrate significant agonist activity, subsequent steps would involve assessing its selectivity against a panel of other GPCRs, particularly those with structural similarity or expressed in similar brain regions. Further characterization of its pharmacokinetic properties and in vivo efficacy in relevant animal models of neuropsychiatric disorders would be the logical progression in the drug discovery pipeline. This foundational in vitro validation is the critical first step in uncovering the therapeutic potential of this novel chemical entity.

References

  • Benchchem. (n.d.). 1-(1-Acetylpiperidine-4-carbonyl)piperidine-4-carboxylic Acid.
  • PubChem. (n.d.). 1-Acetylpiperidine-4-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 1-Acetylpiperidine-4-carboxylic acid 97.
  • CymitQuimica. (n.d.). 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid.
  • BLDpharm. (n.d.). 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid.
  • eLife. (2020). The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs. eLife.
  • Lin, X., et al. (2022). Activation and allosteric regulation of the orphan GPR88-Gi1 signaling complex. Nature Communications.
  • MedchemExpress. (n.d.). GPR88 Agonists Antagonists.
  • Jin, C., et al. (2024). Design, Synthesis, and Structure-Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold. Journal of Medicinal Chemistry.
  • Wang, H., et al. (2020). Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target. ACS Chemical Neuroscience.
  • opnMe by Boehringer Ingelheim. (n.d.). GPR88 agonist | BI-9508.
  • ResearchGate. (n.d.). Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88.
  • PubMed Central. (2011). Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists. Journal of Medicinal Chemistry.
  • PubMed. (2011). Discovery and biological characterization of (2R,4S)-1'-acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4'-bipiperidine-1-carboxamide as a new potent and selective neurokinin 1 (NK1) receptor antagonist clinical candidate. Journal of Medicinal Chemistry.

Sources

Navigating the Analytical Landscape of Bipiperidine Carboxylic Acids: A Comparative Guide to Spectroscopic Standards

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and drug development professionals working with novel piperidine-based scaffolds, the accurate characterization of intermediates and final compounds is paramount. 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid stands as a key molecular building block in this arena. However, a significant challenge in its utilization is the conspicuous absence of publicly available, comprehensive spectroscopic data for a verified analytical standard. This guide addresses this critical gap by providing an in-depth comparative analysis. In the absence of direct data for our target compound, we will leverage a detailed spectroscopic examination of a closely related, well-characterized analogue: 1-Acetylpiperidine-4-carboxylic acid . By dissecting its spectral features, we can establish a reliable predictive framework for the characterization of 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid and similar structures, ensuring a higher degree of confidence in compound identification and quality control.

The Challenge: Absence of a Publicly Characterized Standard

A thorough search of scientific literature and chemical supplier databases reveals that while 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid (CAS 1260843-94-4) is commercially available, it lacks a comprehensive, publicly accessible set of spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS). This data void presents a significant hurdle for researchers who require a verified standard for comparison to confirm the identity and purity of their synthesized materials.

To circumvent this, we propose the use of 1-Acetylpiperidine-4-carboxylic acid (CAS 25503-90-6) as a primary reference standard. This compound shares key structural motifs with our target molecule—specifically, the N-acetylpiperidine and carboxylic acid functionalities—and has the benefit of being thoroughly characterized in public databases.

Comparative Structural Analysis

Understanding the structural differences and similarities between our target compound and the proposed reference standard is fundamental to predicting their spectroscopic variances.

G cluster_workflow General Spectroscopic Analysis Workflow prep Sample Preparation (Dissolution in appropriate deuterated solvent for NMR, or preparation as KBr pellet/thin film for IR) nmr NMR Analysis (¹H, ¹³C, COSY, HSQC) prep->nmr Acquire Data ir IR Analysis (FTIR Spectroscopy) prep->ir Acquire Data ms MS Analysis (High-resolution mass spectrometry, e.g., ESI-TOF) prep->ms Acquire Data data Data Interpretation and Structural Confirmation nmr->data Analyze Spectra ir->data Analyze Spectra ms->data Analyze Spectra

Figure 2: A generalized workflow for the spectroscopic characterization of small molecule standards.

1. Nuclear Magnetic Resonance (NMR)

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon connectivities.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, prepare a potassium bromide (KBr) pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

3. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Instrumentation: Employ a high-resolution mass spectrometer, such as an Electrospray Ionization Time-of-Flight (ESI-TOF) instrument, for accurate mass determination.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. Perform tandem MS (MS/MS) on the parent ion to elucidate fragmentation patterns.

Alternative Standards for Comparison

While 1-Acetylpiperidine-4-carboxylic acid is an excellent primary reference, researchers may also consider other commercially available, structurally related compounds. It is important to note that, like our primary target, these alternatives may also lack comprehensive, publicly available spectroscopic data, but they offer additional points of comparison for synthetic and analytical development.

  • [1,4'-Bipiperidine]-1'-carboxylic acid: Shares the bipiperidine core but has a carboxylic acid on the other nitrogen.

  • 1'-(tert-Butoxycarbonyl)-[1,4'-bipiperidine]-4-carboxylic acid: A Boc-protected analogue. [1]* 1'-Propyl-[1,4'-bipiperidine]-3-carboxylic acid: Varies in the N-alkyl group and the position of the carboxylic acid. [2]

Conclusion

The definitive spectroscopic characterization of 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid is hampered by the current lack of a publicly available, fully characterized analytical standard. This guide provides a robust framework for researchers to navigate this challenge. By utilizing 1-Acetylpiperidine-4-carboxylic acid as a primary reference standard, and by applying fundamental principles of spectroscopic interpretation, scientists can confidently predict and verify the spectral features of the target compound and its analogues. This comparative approach not only enables reliable structural confirmation but also establishes a foundation for the quality control of these important building blocks in drug discovery and development. It is a testament to the power of analytical reasoning in the face of incomplete data, a common scenario in the dynamic field of chemical research.

References

  • PubChem. 1-Acetylpiperidine-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • CAS Common Chemistry. [1,4'-Bipiperidine]-1'-carboxylic acid. American Chemical Society. [Link]

  • PubChem. 1'-(tert-Butoxycarbonyl)-[1,4'-bipiperidine]-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 1'-Propyl-[1,4']bipiperidinyl-3-carboxylic acid. National Center for Biotechnology Information. [Link]

Sources

A Comparative Guide to the Synthesis of Bipiperidines: Reaction Conditions and Strategic Considerations

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The bipiperidine structural motif is a cornerstone in modern medicinal chemistry and materials science. Its presence in numerous bioactive natural products and its utility as a versatile scaffold in drug discovery underscore the importance of efficient and selective synthetic routes. This guide provides a comparative analysis of key reaction conditions for the synthesis of bipiperidines, offering insights into the strategic selection of synthetic pathways to achieve desired isomers with optimal efficiency and stereochemical control.

Introduction: The Significance of the Bipiperidine Core

Bipiperidines, consisting of two interconnected piperidine rings, represent a privileged scaffold in medicinal chemistry. The conformational rigidity and basic nitrogen atoms of the bipiperidine core allow for precise three-dimensional arrangements of substituents, making them ideal for targeting a wide range of biological receptors and enzymes. Their applications span from central nervous system (CNS) agents to antiviral and anticancer therapeutics. The specific linkage between the piperidine rings (2,2'-, 3,3'-, or 4,4'-) profoundly influences the molecule's overall shape, polarity, and biological activity, making the regioselective synthesis of these isomers a critical aspect of drug design.

This guide will explore and compare the most prevalent strategies for bipiperidine synthesis, focusing on the underlying principles, experimental considerations, and the stereochemical outcomes of each approach.

I. The Dominant Strategy: Two-Step Synthesis via Bipyridine Intermediates

The most common and well-established approach to bipiperidine synthesis involves a two-step sequence: the initial construction of an aromatic bipyridine precursor, followed by its catalytic hydrogenation. This strategy benefits from the extensive body of literature on pyridine chemistry and cross-coupling reactions.

A. Step 1: Synthesis of Bipyridine Precursors

The synthesis of the bipyridine core is typically achieved through transition-metal-catalyzed cross-coupling reactions or dehydrogenative coupling of pyridines. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Cross-coupling reactions offer a versatile and modular approach to a wide array of substituted bipyridines. The most prominent methods include:

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between a pyridylboronic acid (or its ester) and a halopyridine is one of the most widely used methods due to its functional group tolerance and the commercial availability of a diverse range of building blocks.[1][2]

  • Negishi Coupling: The reaction of a pyridylzinc reagent with a halopyridine, typically catalyzed by palladium or nickel, is another powerful tool for constructing the bipyridine skeleton.[2]

  • Stille Coupling: This method involves the coupling of a pyridylstannane with a halopyridine. While effective, the toxicity of organotin reagents is a significant drawback.[2]

  • Ullmann-type Homocoupling: This classic method involves the copper-mediated coupling of two molecules of a halopyridine. While historically significant, it often requires harsh reaction conditions and can be limited in scope.[2]

Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions in cross-coupling. For instance, the strong coordination of the bipyridine product to the metal center can lead to catalyst inhibition.[2] The use of specific ligands can mitigate this effect and promote efficient catalytic turnover. The choice of base is also crucial for the transmetalation step in Suzuki-Miyaura coupling.

A more atom-economical approach involves the direct C-H activation and coupling of two pyridine molecules. This method avoids the pre-functionalization required for cross-coupling reactions. A notable example is the synthesis of 2,2'-bipyridine from pyridine using a Raney nickel catalyst at elevated temperatures.[3][4]

Experimental Protocol: Synthesis of 2,2'-Bipyridine via Dehydrogenative Coupling [3]

  • Catalyst Preparation: An active, degassed Raney nickel catalyst is prepared.

  • Reaction Setup: The Raney nickel catalyst is placed in a reaction vessel, and pyridine is added.

  • Reaction Conditions: The mixture is heated to reflux (around 115 °C) for an extended period (e.g., 48 hours).

  • Workup and Purification: After cooling, the catalyst is filtered off, and the excess pyridine is removed by distillation. The resulting 2,2'-bipyridine is then purified by vacuum distillation or recrystallization.

Challenges: Catalyst deactivation is a common issue in this reaction, often attributed to the strong coordination of the 2,2'-bipyridine product to the nickel surface.[4]

B. Step 2: Catalytic Hydrogenation of Bipyridines

The saturation of the aromatic bipyridine core is achieved through catalytic hydrogenation, a process that presents its own set of challenges, particularly concerning stereoselectivity. The hydrogenation of a bipyridine can lead to the formation of diastereomers: a meso compound and a pair of enantiomers (dl pair).

A variety of heterogeneous catalysts are employed for the hydrogenation of pyridines, with the choice influencing the reaction conditions and stereochemical outcome.[1][5]

  • Platinum Group Metals (PGMs):

    • Platinum(IV) oxide (PtO₂ or Adams' catalyst): This is a highly effective catalyst for pyridine hydrogenation, often used in acidic media (e.g., glacial acetic acid) to protonate the pyridine nitrogen, which reduces catalyst poisoning and facilitates reduction.[1] The reaction is typically carried out at room temperature under hydrogen pressure (50-70 bar).[6]

    • Rhodium on Carbon (Rh/C): Rhodium catalysts are also highly active and can often operate under milder conditions than platinum.

    • Ruthenium on Carbon (Ru/C): Ruthenium catalysts are another viable option, particularly for large-scale industrial applications.

  • Nickel Catalysts (e.g., Raney Nickel): While less active than PGMs, nickel catalysts are more cost-effective but generally require higher temperatures and pressures.

Stereoselectivity of Hydrogenation: The diastereoselectivity of bipyridine hydrogenation is influenced by the catalyst, solvent, and the substitution pattern of the bipyridine. The formation of the cis (meso) or trans (dl) diastereomer is a key consideration. For instance, the hydrogenation of 2,2'-bipyridine over a rhodium-on-carbon catalyst can lead to a mixture of the meso and dl isomers of 2,2'-bipiperidine. The ratio of these isomers can be influenced by the reaction conditions.

Experimental Protocol: General Procedure for the Catalytic Hydrogenation of a Bipyridine [6]

  • Reaction Setup: The bipyridine substrate is dissolved in a suitable solvent (e.g., glacial acetic acid). The catalyst (e.g., PtO₂) is added to the solution in a high-pressure reactor.

  • Hydrogenation: The reactor is sealed, purged with an inert gas, and then pressurized with hydrogen gas to the desired pressure (e.g., 50-70 bar). The reaction mixture is stirred vigorously at a controlled temperature (e.g., room temperature) until the reaction is complete (monitored by TLC or GC-MS).

  • Workup and Purification: The catalyst is removed by filtration through a pad of celite. The solvent is removed under reduced pressure, and the residue is neutralized with a base (e.g., sodium bicarbonate solution). The product is then extracted with an organic solvent, dried, and purified by distillation or chromatography.

Visualization of the Two-Step Synthesis of 2,2'-Bipiperidine:

G cluster_0 Step 1: Bipyridine Synthesis cluster_1 Step 2: Hydrogenation Pyridine Pyridine Coupling Dehydrogenative Coupling (e.g., Raney Ni, heat) Pyridine->Coupling Starting Material Bipyridine 2,2'-Bipyridine Hydrogenation Catalytic Hydrogenation (e.g., PtO₂, H₂, AcOH) Bipyridine->Hydrogenation Substrate Coupling->Bipyridine Product Bipiperidine 2,2'-Bipiperidine (meso and dl isomers) Hydrogenation->Bipiperidine Final Product

Caption: Two-step synthesis of 2,2'-bipiperidine.

II. Alternative Strategies: Direct Construction of the Bipiperidine Core

While the two-step approach is prevalent, direct methods for constructing the bipiperidine skeleton are of growing interest as they can offer more convergent and potentially stereoselective routes.

A. Double Reductive Amination

Reductive amination is a powerful C-N bond-forming reaction. A "double" reductive amination strategy can be envisioned for the synthesis of bipiperidines from appropriate dicarbonyl compounds and an ammonia source. This approach allows for the simultaneous formation of both piperidine rings in a single step.[7]

Conceptual Workflow:

G Diketone 1,n-Diketone Precursor Bipiperidine Bipiperidine Diketone->Bipiperidine Ammonia Ammonia Source (e.g., NH₄OAc) Ammonia->Bipiperidine ReducingAgent Reducing Agent (e.g., NaBH₃CN) ReducingAgent->Bipiperidine

Caption: Conceptual workflow of double reductive amination.

Causality Behind Experimental Choices: The choice of the dicarbonyl precursor is paramount and dictates the final bipiperidine isomer. The reducing agent must be selective for the imine intermediate over the starting ketone. Sodium cyanoborohydride (NaBH₃CN) is a common choice for this reason. The reaction is typically performed under acidic conditions to promote imine formation. The stereochemical outcome of this reaction is highly dependent on the substrate and reaction conditions.

B. Cycloaddition Reactions

Cycloaddition reactions, such as the aza-Diels-Alder reaction, offer a powerful strategy for the stereocontrolled synthesis of six-membered nitrogen heterocycles. While less explored for the direct synthesis of bipiperidines, a tandem or domino cycloaddition approach could be a viable and elegant strategy.[8][9]

Conceptual [4+2] Cycloaddition Approach:

A hypothetical aza-Diels-Alder reaction could involve a diene and a dienophile that each contain a precursor to a piperidine ring, or a tandem reaction where a first cycloaddition sets the stage for a second ring-forming event.

Challenges and Opportunities: The development of suitable diene and dienophile partners for a direct bipiperidine synthesis via cycloaddition remains a significant challenge. However, the high degree of stereocontrol often achievable in these reactions makes this an attractive area for future research, particularly for the synthesis of complex, poly-substituted bipiperidines.

III. Comparative Analysis of Synthetic Strategies

Method Starting Materials Key Reagents/Catalysts Typical Yields Stereoselectivity Advantages Disadvantages
Two-Step: Cross-Coupling & Hydrogenation Halopyridines, Pyridylboronic acidsPd or Ni catalysts, PtO₂, Rh/C, H₂Good to ExcellentVariable, often produces diastereomeric mixturesModular, wide substrate scope, well-established methodsMulti-step, potential for catalyst poisoning, stereocontrol can be challenging
Two-Step: Dehydrogenative Coupling & Hydrogenation PyridinesRaney Ni, PtO₂, Rh/C, H₂ModerateVariable, often produces diastereomeric mixturesAtom-economical first stepHarsh conditions for coupling, catalyst deactivation, stereocontrol can be challenging
Double Reductive Amination 1,n-Diketones, Ammonia sourceNaBH₃CN, acid catalystModerate to GoodSubstrate-dependentConvergent, one-pot potentialLimited availability of suitable dicarbonyl precursors
Cycloaddition Reactions Dienes, DienophilesLewis or Brønsted acid catalystsVariablePotentially highHigh stereocontrol, convergentLimited examples for direct bipiperidine synthesis, requires specialized starting materials

Conclusion: A Strategic Approach to Bipiperidine Synthesis

The synthesis of bipiperidines offers a rich landscape of chemical transformations, each with its own set of advantages and challenges. The two-step strategy, involving the synthesis of a bipyridine precursor followed by catalytic hydrogenation, remains the most versatile and widely practiced approach. The choice of cross-coupling reaction for the first step allows for a high degree of modularity in accessing a wide range of substituted bipiperidines. However, the stereochemical outcome of the subsequent hydrogenation step requires careful consideration and optimization.

Direct methods, such as double reductive amination and cycloaddition reactions, present more convergent and potentially more stereoselective alternatives. While currently less developed for bipiperidine synthesis, these strategies hold significant promise for the future, particularly for the efficient construction of complex and stereochemically defined bipiperidine scaffolds.

As the demand for novel bipiperidine-containing molecules in drug discovery and materials science continues to grow, the development of new, efficient, and stereoselective synthetic methods will remain a key area of research. A thorough understanding of the reaction conditions and the underlying mechanistic principles of each synthetic approach is essential for the rational design and successful synthesis of these important heterocyclic compounds.

References

  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(7), 313-318.
  • Matassini, C., Clemente, F., & Goti, A. (2016). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. European Journal of Organic Chemistry, 2016(28), 4787-4799.
  • Goswami, S. V., Thorat, P. B., & Bhusare, S. R. (2012). An efficient one-pot multi-component synthesis of highly functionalized piperidines.
  • Wessel, N., et al. (2021). Model Catalytic Studies of the LOHC System 2,2′-Bipiperidine/2,2′-Bipyridine on Ni(111). The Journal of Physical Chemistry C, 125(15), 8196-8204.
  • Zhang, Q. W., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(01), e1-e14.
  • ResearchGate. (n.d.). Synthesis of piperidinones by an aza Diels-Alder reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,2'-Bipyridine. Organic Syntheses, Coll. Vol. 5, p.102 (1973); Vol. 42, p.22 (1962).
  • BenchChem. (2025). Application Notes and Protocols for the Catalytic Hydrogenation of 4,4'-Dinitro-2-biphenylamine to 4,4'-diamino-2-biphenylamine.
  • Sun, J., et al. (2024). Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition. Journal of the American Chemical Society.
  • Google Patents. (n.d.). CN105130883A - 2,2'-bipyridine, catalytic coupling synthesis method and applications thereof.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Zhang, Q. W., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(01), e1-e14.
  • BenchChem. (2025).
  • Royal Society of Chemistry. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry, 9(10), 3613-3623.
  • National Center for Biotechnology Information. (2021). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 26(21), 6598.
  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(1), 1-22.
  • ResearchGate. (n.d.). 4, 4′-Bipyridine as a molecular catalyst for electrochemical hydrogen production. Retrieved from [Link]

  • Yamanoi, Y. (2024).
  • National Center for Biotechnology Information. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters, 18(19), 4944-4947.
  • Wikipedia. (n.d.). Aza-Diels–Alder reaction. Retrieved from [Link]

  • Sci-Hub. (n.d.). Catalytic Hydrogenation of Halosteroidal Derivatives by Bipyridine or Phenanthroline Complexes of Copper(II) in Hydrazine Aqueous Media. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007005594A2 - Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates.
  • ResearchGate. (n.d.). Double Reductive Amination and Selective Strecker Reaction of a D-Lyxaric Aldehyde: Synthesis of Diversely Functionalized 3,4,5-Trihydroxypiperidines. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Synthesis of axially chiral 5,5′-substituted 2,2′-bipyridine ligands and their application in palladium-catalyzed asymmetric oxidative [2 + 2] annulation. Organic & Biomolecular Chemistry, 16(43), 8235-8239.
  • National Center for Biotechnology Information. (2013). Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine. Tetrahedron Letters, 54(44), 5940-5942.
  • ResearchGate. (n.d.). A convenient one pot synthesis of highly substituted piperidines through a Michael addition-aldol cyclization sequence. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Tunable [3+2] and [4+2] annulations for pyrrolidine and piperidine synthesis.
  • ACS Publications. (2014). Direct β-Alkylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society, 136(17), 6235-6238.
  • ResearchGate. (n.d.). The Most Widely Used Ligand. A Review of Molecules Comprising at Least Two 2,2'-Bipyridine Units. Retrieved from [Link]

  • Growing Science. (2017). One-pot multi-component green synthesis of highly substituted piperidines. Current Chemistry Letters, 6(3), 125-132.
  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(7), 313-318.
  • National Center for Biotechnology Information. (2019). Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. Accounts of Chemical Research, 52(9), 2530-2544.
  • National Center for Biotechnology Information. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(40), 18485-18495.
  • Organic Chemistry Portal. (n.d.). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Diastereoselective synthesis of cyclohexadienes via tandem cyclization strategies. Molecular Diversity, 23(3), 651-656.
  • National Center for Biotechnology Information. (2024). Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation.
  • PubMed. (2007). A direct stereoselective approach to trans-2,3-disubstituted piperidines: application in the synthesis of 2-Epi-CP-99994 and (+)-epilupinine. The Journal of Organic Chemistry, 72(15), 5680-5686.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of specialized chemical reagents like 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and an understanding of its chemical properties.

While specific data for 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid is limited, its structural similarity to other piperidine derivatives, such as 1-Acetylpiperidine-4-carboxylic acid and [1,4'-bipiperidine], informs a cautious and systematic approach to its disposal. Hazard classifications for these related compounds indicate that they can be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation[1]. Therefore, it is imperative to handle 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid as a hazardous substance.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough risk assessment is crucial. The primary hazards associated with piperidine-based compounds include:

  • Skin and Eye Irritation: Direct contact can cause significant irritation[1][2][3][4].

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system[1][2][3][4].

  • Acute Toxicity: Ingestion may be harmful[1].

To mitigate these risks, the following PPE is mandatory:

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact and potential irritation or allergic reactions.
Body Protection A lab coat or chemical-resistant apron.Protects clothing and skin from accidental spills.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if dust generation is likely.Prevents inhalation of irritating particles. Use in a well-ventilated area[2][3].
II. Step-by-Step Disposal Protocol

The guiding principle for the disposal of 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid is to treat it as hazardous chemical waste. Adherence to local, state, and federal regulations is non-negotiable[5][6].

Step 1: Waste Segregation and Collection

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid waste. The container should be made of a material compatible with the chemical and have a secure lid to prevent spills and the release of dust.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid," and the associated hazard symbols (e.g., irritant, harmful).

  • Solid vs. Liquid Waste:

    • Solid Waste: Unused or expired solid 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid should be placed directly into the designated solid waste container.

    • Contaminated Materials: Any materials contaminated with the compound, such as weighing paper, gloves, and disposable labware, should also be disposed of in the same hazardous waste container.

    • Solutions: Solutions containing 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid should be collected in a designated liquid hazardous waste container. Do not mix with other incompatible waste streams.

Step 2: Spill Management

In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination:

  • Evacuate and Secure the Area: Alert personnel in the vicinity and restrict access to the spill area[7].

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the necessary personal protective equipment.

  • Contain the Spill:

    • For Solid Spills: Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Avoid raising dust[3][7][8][9].

    • For Liquid Spills: Use an absorbent material to contain the liquid and prevent it from spreading or entering drains[5][6].

  • Clean-Up: Carefully sweep or scoop the absorbed material into the designated hazardous waste container[3][7][8][9].

  • Decontaminate the Area: Wipe down the spill area with a suitable solvent (e.g., water, if appropriate for the surface), and dispose of the cleaning materials as hazardous waste.

  • Ventilate: Ensure the area is well-ventilated during and after the clean-up.

Step 3: Temporary Storage

  • Storage Location: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents and strong acids[8]. The storage area should be cool and dry[3].

  • Container Integrity: Regularly inspect the waste container for any signs of leakage or damage.

Step 4: Final Disposal

  • Engage a Certified Waste Disposal Service: The final disposal of 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid must be handled by a licensed and certified hazardous waste disposal company. These companies have the expertise and facilities to manage chemical waste in an environmentally sound and legally compliant manner.

  • Documentation: Maintain a detailed record of the waste, including the chemical name, quantity, and date of disposal, in a laboratory waste log.

III. Decision-Making Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid.

DisposalWorkflow start Start: Need to dispose of 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid assess_hazards 1. Assess Hazards (Irritant, Harmful) start->assess_hazards don_ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe is_spill Is it a spill? don_ppe->is_spill spill_procedure Follow Spill Management Protocol is_spill->spill_procedure Yes collect_waste 3. Collect in Labeled Hazardous Waste Container is_spill->collect_waste No spill_procedure->collect_waste segregate_waste Segregate Solid vs. Liquid Waste collect_waste->segregate_waste solid_container Solid Waste Container segregate_waste->solid_container Solid liquid_container Liquid Waste Container segregate_waste->liquid_container Liquid temp_storage 4. Temporary Storage (Secure, Ventilated Area) solid_container->temp_storage liquid_container->temp_storage final_disposal 5. Final Disposal via Certified Waste Service temp_storage->final_disposal end End: Safe and Compliant Disposal final_disposal->end

Caption: Disposal workflow for 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid.

By adhering to these procedures, researchers can ensure the safe handling and disposal of 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid, thereby protecting themselves, their colleagues, and the environment.

References

  • Chem-Impex. 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester. [Link]

  • PubChem. 1-Acetylpiperidine-4-carboxylic acid. [Link]

  • Carl ROTH. Piperidine Safety Data Sheet. [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • Penta chemicals. Piperidine - SAFETY DATA SHEET. [Link]

  • Regulations.gov. Summary of PChem, Fate and Ecological Effects data for Capric acid. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.